molecular formula C9H9BrO2 B147211 Methyl 2-(3-bromophenyl)acetate CAS No. 150529-73-0

Methyl 2-(3-bromophenyl)acetate

Cat. No.: B147211
CAS No.: 150529-73-0
M. Wt: 229.07 g/mol
InChI Key: ULSSGHADTSRELG-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)acetate is used as a reagent to synthesize the methyl ester derivative of (R)-Flurbiprofen. (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug that exists as a racemate and also has potential application as a treatment for patients with Alzheimer’s Disease.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSGHADTSRELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471755
Record name Methyl 2-(3-bromophenyl)acetate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150529-73-0
Record name Methyl 2-(3-bromophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150529-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-bromophenyl)acetate
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Record name Benzeneacetic acid, 3-bromo-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

What are the physical and chemical properties of Methyl 2-(3-bromophenyl)acetate?

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-(3-bromophenyl)acetate: A Technical Guide

Introduction

This compound is an organic chemical compound classified as a phenylacetate ester. It is a valuable intermediate and building block in organic synthesis, particularly within the pharmaceutical and agrochemical research sectors. Its structure, featuring a bromine atom on the phenyl ring, provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides an in-depth overview of its physical, chemical, and spectral properties, along with a general synthesis protocol and its applications in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These identifiers and values are crucial for substance identification, experimental design, and computational modeling.

Table 1: Chemical Identifiers
IdentifierValueReference
CAS Number 150529-73-0[1][2][3][4][5][6]
Molecular Formula C₉H₉BrO₂[1][2][3][7][8]
Molecular Weight 229.07 g/mol [1][2][6][8]
IUPAC Name This compound[1]
Synonyms Methyl 3-bromophenylacetate, (3-Bromophenyl)acetic acid methyl ester[1][5][6][7][8]
InChI Key ULSSGHADTSRELG-UHFFFAOYSA-N[1][5]
SMILES COC(=O)CC1=CC(=CC=C1)Br[1][2]
Table 2: Physicochemical Data
PropertyValueReference
Physical Form Clear, colorless to almost colorless liquid[5][9][10]
Boiling Point 268.6 ± 15.0 °C at 760 mmHg (Predicted)[3][7][9]
Density 1.4 - 1.445 g/cm³ (Predicted)[3][7][9][11]
Refractive Index 1.543 - 1.548 (Predicted)[7][9]
Vapour Pressure 0.008 mmHg at 25°C[11]
Polar Surface Area 26.3 Ų[1][7]

Synthesis and Reactivity

Experimental Protocol: Synthesis via Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-bromophenylacetic acid. The following is a generalized protocol based on standard laboratory procedures for this transformation.[10]

Objective: To synthesize this compound from 3-bromophenylacetic acid and methanol.

Materials:

  • 3-bromophenylacetic acid

  • Methanol (reagent grade, anhydrous)

  • Acetyl chloride or concentrated Sulfuric Acid (catalyst)

  • Dichloromethane (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • To a solution of 3-bromophenylacetic acid (1.0 eq.) in methanol (serving as both solvent and reagent), slowly add a catalytic amount of acetyl chloride (0.5 eq.) or concentrated sulfuric acid.

  • Reflux the reaction mixture for approximately 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

  • To the resulting residue, add deionized water and extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound, typically as a colorless oil. The product can be further purified by column chromatography if necessary.

G A 3-Bromophenylacetic Acid (in Methanol) B Add Catalyst (Acetyl Chloride or H₂SO₄) A->B Step 1 C Reflux (2-3 hours) B->C Step 2 D Work-up (Concentration, Extraction, Drying) C->D Step 3 E Final Product This compound D->E Step 4

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The primary utility of this compound in drug development stems from its identity as a versatile chemical intermediate.[12] The bromine atom on the aromatic ring is a key functional group that allows for participation in various palladium, nickel, or copper-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[2] This reactivity enables the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring, forming a diverse range of derivatives.

A notable application is its use as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[6][10] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential in treating Alzheimer's Disease.[6][10]

G cluster_0 Synthetic Utility A This compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B Enables C Advanced Intermediates & Active Pharmaceutical Ingredients (APIs) B->C Leads to D e.g., (R)-Flurbiprofen Derivative C->D

Caption: Role as an intermediate in pharmaceutical synthesis.

Spectral Information

Spectral data is essential for the structural confirmation and purity assessment of the compound.

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. A reported spectrum shows the following peaks:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.48 (s, 1H), 7.46-7.43 (m, 1H), 7.30-7.26 (m, 2H), 3.70 (s, 2H, -CH₂-), 3.61 (s, 3H, -OCH₃).[10]

  • Infrared Spectroscopy (FT-IR): FT-IR spectral data is available and would typically show strong characteristic peaks for the ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹ and C-O stretching vibrations, in addition to peaks corresponding to the bromo-substituted aromatic ring.[1]

Safety and Handling

Proper handling and storage are critical to ensure laboratory safety.

  • GHS Hazard Statements: The compound is classified with the following hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]

    • Causes skin irritation (H315).[1][5]

    • Causes serious eye irritation (H319).[1][5]

    • May cause respiratory irritation (H335).[5]

    • The GHS pictogram is the exclamation mark (GHS07).[10]

  • Storage: Store at room temperature in a dry, well-ventilated place.[5][9] Keep the container tightly sealed.[9][10]

References

Technical Guide: Methyl 2-(3-bromophenyl)acetate (CAS No. 150529-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(3-bromophenyl)acetate, a key reagent in organic synthesis and pharmaceutical research. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound Identification and Properties

This compound is an aromatic carboxylic acid derivative.[1] Its structure features a bromine atom at the meta-position of the phenyl ring, making it a valuable intermediate for cross-coupling reactions in the synthesis of more complex molecules.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 150529-73-0[2][3][4][5][6][7]
Molecular Formula C₉H₉BrO₂[2][4][6][7]
Molecular Weight 229.07 g/mol [2][4][7]
IUPAC Name This compound[3][7]
Synonyms (3-Bromophenyl)acetic acid methyl ester, Methyl 3-bromobenzeneacetate, Methyl 3-bromophenylacetate, Methyl m-bromophenylacetate[4][5][6]
Physical Form Liquid[3]
Purity ≥95% - 98%[3][4]
Storage Temperature Room Temperature[3]
SMILES COC(=O)CC1=CC(=CC=C1)Br[2][4]
InChI Key ULSSGHADTSRELG-UHFFFAOYSA-N[3]

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the esterification of 3-Bromophenylacetic acid with methyl iodide.[8]

Experimental Protocol: Esterification of 3-Bromophenylacetic Acid [8]

  • Reactants and Reagents:

    • 3-Bromophenylacetic acid (1.0 eq)

    • Dried Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Methyl iodide (3.0 eq)

    • Acetone (solvent)

    • Celite for filtration

    • Petroleum Ether (PE) and Ethyl Acetate (EtOAc) for chromatography

  • Procedure:

    • Under inert atmospheric conditions, dissolve 3-Bromophenylacetic acid and dried K₂CO₃ in acetone.

    • Add methyl iodide dropwise to the solution.

    • Stir the reaction mixture for 67 hours at 30°C.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through Celite to remove solid residues.

    • Remove the solvent from the filtrate in vacuo.

    • Purify the crude product using silica gel chromatography with a solvent system of Petroleum Ether:Ethyl Acetate (4:1).

    • Evaporate the solvent from the purified fractions to yield this compound as a colorless oil.

  • Characterization Data:

    • ¹H-NMR (400 MHz, CDCl₃): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 ppm (s, 2H)[8]

    • ¹³C-NMR (100 MHz, CDCl₃): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7[8]

G Synthesis Workflow of this compound A Reactants: 3-Bromophenylacetic acid Dried K2CO3 Methyl iodide Acetone B Reaction Conditions: Inert atmosphere 30°C, 67 hours A->B Mixing and Reaction C Workup: Cool to room temperature Filter with Celite Remove solvent in vacuo B->C Post-reaction processing D Purification: Silica gel chromatography (PE:EtOAc / 4:1) C->D Crude product E Final Product: This compound (Colorless oil) D->E Purified product

Synthesis Workflow

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. A notable application is its use as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[5] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential in treating Alzheimer's Disease.[5]

The synthesis of the (R)-Flurbiprofen derivative highlights the utility of this compound in constructing complex molecular architectures through reactions that typically involve the bromine substituent, such as cross-coupling reactions.[2]

G Application in (R)-Flurbiprofen Derivative Synthesis cluster_0 Starting Materials cluster_1 Chemical Transformation cluster_2 Product A This compound C Cross-Coupling Reaction (e.g., Suzuki, Heck) A->C B Other Reagents (e.g., boronic acids for Suzuki coupling) B->C D (R)-Flurbiprofen Methyl Ester Derivative C->D Formation of biphenyl structure

Role in NSAID Derivative Synthesis

Safety Information

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Statements

Hazard CodeDescriptionSource
H302Harmful if swallowed[3]
H315Causes skin irritation[3][7]
H319Causes serious eye irritation[3][7]
H332Harmful if inhaled[3]
H335May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

A Comprehensive Technical Guide to Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Methyl 2-(3-bromophenyl)acetate, a key intermediate in organic and medicinal chemistry. It covers the compound's fundamental properties, a detailed synthesis protocol, and its applications, particularly within the pharmaceutical industry.

Compound Identification and Structure

This compound is an aromatic ester.

  • IUPAC Name: this compound[1][2]

  • Synonyms: Methyl 3-bromophenylacetate, (3-Bromophenyl)acetic acid methyl ester[1][3][4]

  • CAS Number: 150529-73-0[1][2]

  • Molecular Formula: C₉H₉BrO₂[1][5]

Chemical Structure:

The structure consists of a phenyl ring substituted with a bromine atom at the meta (3-) position and an acetoxy methyl group at the 1-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for experimental design, safety assessment, and analytical method development.

PropertyValueSource
Molecular Weight 229.07 g/mol [1][5][6]
Physical Form Liquid[2]
Density 1.4 ± 0.1 g/cm³[6]
Boiling Point 268.6 ± 15.0 °C at 760 mmHg[6]
Polar Surface Area 26.3 Ų[1]
Purity ≥95% - 98% (Typical)[2][4]

Synthesis Protocol: Esterification of 3-Bromophenylacetic Acid

The following experimental protocol details a high-yield synthesis of this compound.[7] This method is based on the Williamson ether synthesis-like esterification of the corresponding carboxylic acid.

Materials:

  • 3-Bromophenylacetic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃), dried (3.0 eq)

  • Methyl iodide (CH₃I) (3.0 eq)

  • Acetone, anhydrous

  • Celite

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Temperature-controlled bath

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for chromatography

Procedure:

  • Under inert conditions, dissolve 3-Bromophenylacetic acid (e.g., 4 g, 18.7 mmol) and dried potassium carbonate (8.84 g, 56 mmol) in acetone (40 mL).

  • Add methyl iodide (10.5 mL, 56 mmol) dropwise to the suspension.

  • Stir the reaction mixture for 67 hours at 30 °C.

  • After the reaction period, cool the mixture to room temperature.

  • Filter the suspension through Celite to remove solid residues.

  • Remove the solvent from the filtrate in vacuo using a rotary evaporator.

  • Purify the resulting crude product by silica gel chromatography using a mobile phase of petroleum ether:ethyl acetate (4:1).

  • Evaporate the solvent from the collected fractions to yield this compound as a colorless oil. The reported yield for this protocol is quantitative (100%).[7]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 3-Bromophenylacetic acid Mix 1. Dissolve reactants and stir at 30°C for 67h Reactant1->Mix Reagent1 Methyl Iodide Reagent1->Mix Reagent2 K2CO3 (Base) Reagent2->Mix Reagent3 Acetone (Solvent) Reagent3->Mix Filter 2. Filter through Celite Mix->Filter Evaporate1 3. Remove solvent in vacuo Filter->Evaporate1 Purify 4. Silica Gel Chromatography (PE:EtOAc / 4:1) Evaporate1->Purify Evaporate2 5. Evaporate solvent Purify->Evaporate2 Product This compound (Colorless Oil, quant. yield) Evaporate2->Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the ester group and the aryl bromide.

  • Pharmaceutical Intermediate: The compound is a documented reagent for the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[8] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential as a therapeutic agent for Alzheimer's Disease.[8]

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring makes it an excellent substrate for various palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[5] These reactions are fundamental in medicinal chemistry for constructing more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.[9] This allows for the development of novel active pharmaceutical ingredients (APIs).[9]

  • General Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty esters.[9]

The logical pathway for its use as a building block in drug discovery is illustrated below.

Logical_Pathway Start This compound Node1 Aryl Bromide Moiety Start->Node1 Node2 Ester Moiety Start->Node2 Node3 Cross-Coupling Reactions (e.g., Suzuki, Heck) Node1->Node3 enables Node4 Hydrolysis or Transesterification Node2->Node4 allows for Node5 Formation of C-C or C-Heteroatom Bonds Node3->Node5 Node6 Derivatization of Carboxylic Acid Node4->Node6 Node7 Synthesis of Complex Molecular Scaffolds Node5->Node7 Node6->Node7 Node8 Active Pharmaceutical Ingredient (API) Development Node7->Node8

References

Synonyms for Methyl 2-(3-bromophenyl)acetate in chemical literature.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on Methyl 2-(3-bromophenyl)acetate, a key chemical intermediate. This document provides a thorough compilation of its nomenclature, physicochemical properties, and detailed experimental protocols found in chemical literature, tailored for professionals in research and development.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement, synthesis, and regulatory compliance. The following table summarizes the most common synonyms and identifiers for this compound.

Identifier Type Identifier Citation
Systematic Name This compound[1][2][3][4][5][6][7]
IUPAC Name This compound[1][4]
CAS Number 150529-73-0[1][2][3][4][5][7][8][9]
Common Synonyms (3-Bromophenyl)acetic acid methyl ester[2][3][6]
Methyl 3-bromophenylacetate[1][2][3][6]
Methyl m-bromophenylacetate[2][3][6]
Benzeneacetic acid, 3-bromo-, methyl ester[2][6]
Methyl 3-bromobenzeneacetate[3][4]
Methyl 2-(3-bromophenyl)ethanoate

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is provided below, offering a quick reference for experimental planning and analysis.

Property Value Citation
Molecular Formula C₉H₉BrO₂[1][2][3][4]
Molecular Weight 229.07 g/mol [3][4]
Physical Form Colorless oil or Liquid[5]
Purity ≥95% to 98%[3][5][7]
Storage Temperature Room Temperature or 2-8°C Refrigerator[3][4][5][7]
InChI Key ULSSGHADTSRELG-UHFFFAOYSA-N[4][5][6][7]
SMILES COC(=O)CC1=CC=CC(Br)=C1[3][4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the esterification of 3-bromophenylacetic acid. The following protocol is based on a published procedure.[1]

Materials:

  • 3-Bromophenylacetic acid

  • Acetone (anhydrous)

  • Potassium carbonate (K₂CO₃, dried)

  • Methyl iodide (CH₃I)

  • Celite

  • Petroleum ether (PE)

  • Ethyl acetate (EtOAc)

Procedure:

  • Under inert atmospheric conditions, dissolve 3-bromophenylacetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.

  • Add methyl iodide (3.0 eq) dropwise to the solution.

  • Stir the reaction mixture at 30 °C for approximately 67 hours.

  • After cooling the reaction to room temperature, filter the suspension through a pad of Celite.

  • Remove the solvent from the filtrate in vacuo.

  • Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent.

  • Evaporate the solvent from the collected fractions to yield the final product, this compound, as a colorless oil.

Expected Yield: Quantitative (approximately 100%).[1]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H-NMR Spectroscopy:

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS)

  • Characteristic Peaks (400 MHz): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 (s, 2H) ppm.[1]

¹³C-NMR Spectroscopy:

  • Solvent: CDCl₃

  • Characteristic Peaks (100 MHz): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.[1]

Logical and Experimental Workflows

While this document has not identified the involvement of this compound in complex biological signaling pathways, its role in synthetic chemistry provides a logical workflow that can be visualized. The following diagram illustrates the synthesis pathway described in the experimental protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product A 3-Bromophenylacetic Acid D Esterification in Acetone (30 °C, 67 h) A->D B Methyl Iodide B->D C Potassium Carbonate C->D E Filtration (Celite) D->E Reaction Mixture F Solvent Removal (in vacuo) E->F G Silica Gel Chromatography (PE:EtOAc) F->G Crude Product H This compound G->H Purified Product

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound serves as a valuable reagent in organic synthesis. Notably, it is utilized as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[8] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential therapeutic applications in Alzheimer's disease.[8] This highlights the importance of this compound as a building block in the development of pharmaceutically active compounds. It is also used in palladium, nickel, or copper-catalyzed cross-coupling reactions to synthesize biphenyls.[2]

References

An In-depth Technical Guide to the Key Spectroscopic Data of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(3-bromophenyl)acetate (CAS No: 150529-73-0). Due to the limited availability of a complete, publicly accessible, and citable dataset for this specific molecule, this document presents expected spectroscopic values based on established principles and data from analogous compounds, alongside general experimental protocols.

Compound Identity

ParameterValueReference
Chemical Name This compound[1]
CAS Number 150529-73-0[1][2][3]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [1][3]
Structure
Chemical structure of this compoundImage Source: PubChem[1]

Spectroscopic Data Summary

The following tables summarize the expected key spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic ranges for the functional groups present.

Expected Spectrum in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.45d1HAr-H
~ 7.35t1HAr-H
~ 7.20t1HAr-H
~ 7.15d1HAr-H
3.70s3H-OCH₃
3.65s2H-CH₂-

Expected Spectrum in CDCl₃

Chemical Shift (δ) ppmAssignment
~ 171.5C=O (ester)
~ 136.0Ar-C
~ 131.0Ar-C
~ 130.0Ar-C
~ 128.0Ar-C
~ 122.5Ar-C (C-Br)
~ 52.5-OCH₃
~ 41.0-CH₂-

Expected neat liquid or KBr pellet spectrum

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1735StrongC=O (ester) stretch
~ 1600, 1475Medium-StrongAromatic C=C stretch
~ 1200StrongC-O (ester) stretch
~ 780, 690StrongC-H out-of-plane bend (meta-disubstituted)
~ 550MediumC-Br stretch

Expected Electron Ionization (EI) fragmentation pattern

m/zRelative AbundanceProposed Fragment Ion
228/230Moderate[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
169/171High[M - OCH₃]⁺
151/153Moderate[M - COOCH₃]⁺
90High[C₇H₆]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the key spectroscopic data.

A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature.

The FT-IR spectrum is obtained using a neat liquid sample. A drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, an attenuated total reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The sample is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is typically run with a temperature program to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Proton and Carbon Environment Data NMR->NMR_Data IR_Data Functional Group Information IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis

Logical_Relationship Logical Relationship of Spectroscopic Data cluster_nmr NMR Data cluster_vib Vibrational Spectroscopy cluster_mass Mass Spectrometry Compound This compound C₉H₉BrO₂ H_NMR ¹H NMR (Proton Framework) Compound->H_NMR provides C_NMR ¹³C NMR (Carbon Backbone) Compound->C_NMR provides IR FT-IR (Functional Groups) Compound->IR provides MS MS (Molecular Weight & Formula) Compound->MS provides Structure Confirmed Structure H_NMR->Structure corroborate C_NMR->Structure corroborate IR->Structure corroborate MS->Structure corroborate

Caption: Relationship of Spectroscopic Data

References

An In-depth Technical Guide to the Synthesis of (3-Bromophenyl)acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of (3-Bromophenyl)acetic acid and its subsequent conversion to (3-Bromophenyl)acetic acid methyl ester. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. (3-Bromophenyl)acetic acid and its esters are valuable intermediates in the synthesis of various pharmaceutical compounds[1].

Synthesis of (3-Bromophenyl)acetic acid

The synthesis of (3-Bromophenyl)acetic acid can be achieved from 3-bromoacetophenone through a two-step process. This method involves the formation of an intermediate which is then hydrolyzed to the final acid product[2].

Experimental Protocol

Step 1: Reaction of 3-bromoacetophenone with sulfur and morpholine [2]

  • In a 1000 ml three-necked flask, add 24g (0.75 mol) of sublimed sulfur, 100g (0.5 mol) of 3-bromoacetophenone, and 65.4g (0.75 mol) of morpholine.

  • The mixture is stirred at reflux for 14 hours.

Step 2: Hydrolysis [2]

  • After reflux, the mixture is cooled to 20-30°C.

  • While stirring, a solution of 260 ml of glacial acetic acid, 75 ml of distilled water, and 52 ml of concentrated sulfuric acid is added.

  • The reaction mixture is then refluxed for an additional 6 hours.

  • The mixture is poured into ice water with stirring, leading to the precipitation of a brown solid, which is collected by filtration.

  • The solid is dissolved in 300 ml of 20% aqueous sodium hydroxide solution and filtered.

  • The filtrate is cooled in an ice bath, and the pH is adjusted to 1-2 with 2 mol/L hydrochloric acid to induce crystallization.

  • The resulting solid is filtered and dried at 60°C to yield (3-Bromophenyl)acetic acid.

Quantitative Data
Reactant/ProductMolecular FormulaAmount (g)Moles (mol)Yield (%)
3-BromoacetophenoneC8H7BrO1000.5-
SulfurS240.75-
MorpholineC4H9NO65.40.75-
(3-Bromophenyl)acetic acidC8H7BrO299.2-92.3

Synthesis Pathway

G cluster_0 Step 1: Thioamide formation cluster_1 Step 2: Hydrolysis 3-Bromoacetophenone 3-Bromoacetophenone Intermediate Intermediate 3-Bromoacetophenone->Intermediate Sulfur, Morpholine Reflux, 14h (3-Bromophenyl)acetic acid (3-Bromophenyl)acetic acid Intermediate->(3-Bromophenyl)acetic acid H2SO4, Acetic Acid, H2O Reflux, 6h

Caption: Synthesis of (3-Bromophenyl)acetic acid.

Synthesis of (3-Bromophenyl)acetic acid methyl ester

The methyl ester is synthesized from (3-Bromophenyl)acetic acid via Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst[3][4].

Experimental Protocol
  • To 10 ml of methanol, add 0.5 g (2.3 mmol) of (3-Bromophenyl)acetic acid and 0.08 ml (1.2 mmol) of acetyl chloride[3].

  • The reaction mixture is refluxed for 2 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC)[3].

  • After the reaction is complete, the mixture is concentrated[3].

  • The residue is extracted with dichloromethane (DCM)[3].

  • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (3-Bromophenyl)acetic acid methyl ester as a colorless oil[3].

Quantitative Data
Reactant/ProductMolecular FormulaAmount (g)Moles (mmol)Yield (%)
(3-Bromophenyl)acetic acidC8H7BrO20.52.3-
Acetyl ChlorideC2H3ClO-1.2-
MethanolCH4O10 ml--
(3-Bromophenyl)acetic acid methyl esterC9H9BrO20.525-98.7

Synthesis Pathway

G (3-Bromophenyl)acetic acid (3-Bromophenyl)acetic acid (3-Bromophenyl)acetic acid methyl ester (3-Bromophenyl)acetic acid methyl ester (3-Bromophenyl)acetic acid->(3-Bromophenyl)acetic acid methyl ester Methanol, Acetyl Chloride Reflux, 2h

Caption: Fischer esterification of (3-Bromophenyl)acetic acid.

Conclusion

The synthetic routes detailed in this guide offer efficient methods for the preparation of (3-Bromophenyl)acetic acid and its methyl ester. The high yields reported for both syntheses make these protocols valuable for researchers and professionals in the field of drug development and organic synthesis. The use of readily available starting materials and straightforward reaction conditions further enhances the practicality of these methods.

References

Potential Research Frontiers for Methyl 2-(3-bromophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 2-(3-bromophenyl)acetate, a versatile aromatic building block, is poised to unlock significant advancements across diverse fields of chemical research, from pharmaceuticals to materials science. This technical guide outlines promising research avenues for this compound, providing a framework for scientists and drug development professionals to explore its untapped potential. The strategic placement of the bromine atom and the ester functional group on the phenylacetate core makes it an ideal substrate for a variety of powerful cross-coupling reactions, opening the door to the synthesis of novel and complex molecular architectures with a wide range of potential applications.

Core Chemical Data

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis.

PropertyValueReference
CAS Number 150529-73-0[1][2]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][2]
IUPAC Name This compound[1]
SMILES COC(=O)CC1=CC(=CC=C1)Br[1]

Drug Discovery and Medicinal Chemistry

The inherent structural motifs within this compound make it a compelling starting point for the synthesis of novel therapeutic agents. The bromophenyl group is a common feature in many biologically active compounds, and the acetate side chain provides a handle for further molecular elaboration.

Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs

This compound has been identified as a key reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[3] Flurbiprofen is a well-established NSAID, and its derivatives are being investigated for potential applications in treating conditions such as Alzheimer's Disease.[3] This opens up a research area focused on synthesizing a library of Flurbiprofen analogs by modifying the biphenyl linkage, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Development of Novel Kinase Inhibitors and Anticancer Agents

The bromophenyl scaffold is a privileged structure in the design of kinase inhibitors, a critical class of anticancer drugs. While direct synthesis from this compound is yet to be widely published, the structural similarity to precursors of Aurora A kinase inhibitors suggests a strong potential in this area. Research could focus on utilizing palladium-catalyzed cross-coupling reactions to introduce various heterocyclic moieties at the 3-position of the phenyl ring, a common strategy in kinase inhibitor design.

Recent studies have demonstrated the anticancer activity of compounds derived from a 3-bromophenyl core. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and shown to exhibit significant growth inhibition against various cancer cell lines.[4][5] This provides a strong rationale for exploring the synthesis of novel triazole and other heterocyclic derivatives starting from this compound and evaluating their anticancer potential.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [4][5]

CompoundMost Sensitive Cell LinePercent Growth Inhibition (PGI) at 10⁻⁵ M
4e SNB-75 (CNS Cancer)41.25%
4i SNB-75 (CNS Cancer)38.94%
4i UO-31 (Renal Cancer)30.14%
4i CCRF-CEM (Leukemia)26.92%
4i EKVX (Non-Small Cell Lung Cancer)26.61%
4i OVCAR-5 (Ovarian Cancer)23.12%

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom in this compound serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromophenyl ring and a variety of organoboron reagents. This is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. A key research area would be the exploration of coupling this compound with a diverse range of boronic acids and esters to generate novel biaryl compounds for biological screening or materials science applications.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Aryl bromides can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.[6][7]

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of DMF and water.[6]

  • Catalyst Addition: Introduce the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.[8][9]

  • Work-up and Purification: After completion of the reaction (monitored by TLC or GC-MS), cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of this compound with alkenes, leading to the formation of substituted stilbene and cinnamate derivatives.[8] These products are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and organic electronic materials. Research can be directed towards optimizing reaction conditions for various alkene coupling partners and exploring the applications of the resulting products.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[10][11] This reaction is instrumental in the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals and organic materials. A fruitful area of investigation would be the synthesis of a library of novel arylamines derived from this compound and the evaluation of their biological or material properties.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Aryl halides can be coupled with amines using a palladium catalyst and a strong base.[12][13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), and a strong base (e.g., NaOtBu, 1.2-1.4 eq.).

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, XPhos).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 110 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

Materials Science: Exploring Novel Organic Functional Materials

The aromatic nature of this compound makes it a potential precursor for the synthesis of novel organic functional materials.

Organic Light-Emitting Diodes (OLEDs)

The development of new materials for OLEDs is a rapidly growing field. The core structure of this compound can be functionalized through cross-coupling reactions to introduce charge-transporting or emissive moieties. Research in this area would involve the design and synthesis of novel bipolar host materials or fluorescent emitters derived from this starting material. The goal would be to create materials with high thermal stability, good film-forming properties, and efficient electroluminescence.[14]

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations of this compound.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product Methyl 2-(3-R-phenyl)acetate catalyst->product Suzuki Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Heck_Reaction reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Alkene (R-CH=CH₂) reactant2->catalyst product Methyl 2-(3-(alkenyl)phenyl)acetate catalyst->product Heck Reaction

Caption: Heck-Mizoroki reaction of this compound.

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product Methyl 2-(3-(dialkylamino)phenyl)acetate catalyst->product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination of this compound.

Conclusion

This compound represents a starting material with considerable, yet underexplored, potential. Its utility in palladium-catalyzed cross-coupling reactions provides a clear path for the synthesis of a vast array of novel compounds. The most promising research avenues lie in the fields of medicinal chemistry, particularly in the development of NSAID analogs and anticancer agents, and in materials science for the creation of new organic electronic materials. The experimental protocols and synthetic pathways outlined in this guide serve as a starting point for researchers to embark on innovative projects that fully exploit the synthetic versatility of this valuable chemical building block.

References

A Comprehensive Technical Guide to the Applications of Substituted Phenylacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetates are a versatile class of organic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, agriculture, and materials science. Their structural motif, consisting of a phenyl ring attached to an acetic acid moiety, allows for diverse substitutions on the aromatic ring, leading to a wide array of physicochemical and biological properties. This guide provides an in-depth review of the synthesis, applications, and mechanisms of action of substituted phenylacetates, with a focus on their therapeutic potential.

Synthetic Methodologies

The synthesis of substituted phenylacetates can be achieved through several key methodologies, each offering distinct advantages in terms of starting material availability, functional group tolerance, and scalability.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-aliphatic acids and their derivatives from aryl ketones. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Phenylacetic Acids from Acetophenones via Willgerodt-Kindler Reaction under Phase Transfer Catalysis [1]

  • Thioamide Formation: In a round-bottom flask, a mixture of the substituted acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) is refluxed for 5-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, a 20% aqueous solution of sodium hydroxide and a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA) (0.05 mmol), are added to the reaction mixture.

  • The mixture is then heated at 100°C for an additional 5-8 hours to facilitate the hydrolysis of the thiomorpholide intermediate.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and acidified with hydrochloric acid to precipitate the crude phenylacetic acid. The precipitate is filtered, washed with water, and can be further purified by recrystallization.

A generalized workflow for the Willgerodt-Kindler reaction is depicted below.

G cluster_thioamide Thioamide Formation cluster_hydrolysis Hydrolysis cluster_workup Work-up & Isolation ketone Substituted Acetophenone reagents1 Sulfur + Morpholine ketone->reagents1 reflux1 Reflux (5-8h) reagents1->reflux1 thiomorpholide Thiomorpholide Intermediate reflux1->thiomorpholide reagents2 NaOH (aq) + TEBA thiomorpholide->reagents2 reflux2 Heat (100°C, 5-8h) reagents2->reflux2 hydrolysis_step Hydrolysis reflux2->hydrolysis_step acidification Acidification (HCl) hydrolysis_step->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Substituted Phenylacetic Acid recrystallization->product

A generalized workflow for the Willgerodt-Kindler synthesis of substituted phenylacetates.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. For the synthesis of substituted phenylacetates, this reaction can be employed to couple an aryl boronic acid with a halo-phenylacetate derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Substituted Phenylacetic Esters [2]

  • Reaction Setup: In a reaction vessel, the aryl halide (e.g., ethyl 4-bromophenylacetate) (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and a base such as cesium carbonate (2.0 equiv) are combined in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Degassing: The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: A palladium catalyst, such as Pd(dppf)Cl2 (0.05-0.1 equiv), is added to the mixture under the inert atmosphere.

  • Reaction: The vessel is sealed and the reaction mixture is heated to 80-100°C with stirring for 12-24 hours, or until TLC or GC-MS analysis indicates completion.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The catalytic cycle of the Suzuki-Miyaura coupling is illustrated below.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l R¹-Pd(II)L_n-X oxidative_addition->r1_pdx_l transmetalation Transmetalation r1_pdx_l->transmetalation r1_pdr2_l R¹-Pd(II)L_n-R² transmetalation->r1_pdr2_l reductive_elimination Reductive Elimination r1_pdr2_l->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->transmetalation base Base base->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids. A variation of this synthesis can be used to produce α-amino phenylacetonitriles, which can then be hydrolyzed to the corresponding α-amino phenylacetic acids. The reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide.

Experimental Protocol: Strecker Synthesis of α-Amino Phenylacetonitriles [3][4][5]

  • Imine Formation: An aldehyde (e.g., benzaldehyde) is reacted with ammonia (or an ammonium salt like ammonium chloride) to form an imine intermediate in situ.

  • Cyanide Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is then added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions (e.g., refluxing with aqueous HCl), to yield the α-amino phenylacetic acid.

  • Isolation: The amino acid product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of solution.

A schematic of the Strecker synthesis is provided below.

G aldehyde Aldehyde (R-CHO) imine Imine aldehyde->imine ammonia Ammonia (NH₃) ammonia->imine aminonitrile α-Aminonitrile imine->aminonitrile cyanide Cyanide (CN⁻) cyanide->aminonitrile hydrolysis Acid Hydrolysis (H₃O⁺) aminonitrile->hydrolysis amino_acid α-Amino Acid hydrolysis->amino_acid

A simplified workflow of the Strecker synthesis for α-amino acids.
Hydrolysis of Benzyl Cyanides

A straightforward and widely used method for the synthesis of substituted phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, the substituted benzyl cyanide (1.0 equiv) is mixed with an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50-70% v/v).

  • Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by observing the disappearance of the insoluble benzyl cyanide layer.

  • Work-up and Isolation: After completion, the reaction mixture is cooled, which typically causes the phenylacetic acid product to crystallize. The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Applications in Drug Development

Substituted phenylacetates have demonstrated a broad range of biological activities, making them valuable scaffolds in drug discovery and development.

Anticancer Agents

Certain substituted phenylacetamide derivatives have shown promising anticancer activity. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[7]

CompoundSubstituent on N-phenyl ringCell LineIC₅₀ (µM)Reference Drug (Imatinib) IC₅₀ (µM)
2b 3-NitroPC35240
2c 4-NitroPC38040
2c 4-NitroMCF-710098

Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[7] The results indicate that compounds with a nitro moiety exhibit notable cytotoxic effects.[7]

Aldose Reductase Inhibitors

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Substituted phenylacetic acids have been investigated as potential inhibitors of this enzyme. A study on novel phenylacetic acid derivatives with a halogenated benzyl subunit revealed their potential as aldose reductase inhibitors.[8]

CompoundSubstitutionIC₅₀ (µM)
5d 4-((3-bromobenzyl)oxy)20.9

Data for a potent derivative from a study on phenylacetic acid derivatives as aldose reductase inhibitors.[8]

Aldose Reductase Signaling Pathway in Diabetic Complications

Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and other downstream effects contributing to diabetic complications.

G hyperglycemia Hyperglycemia glucose Glucose hyperglycemia->glucose aldose_reductase Aldose Reductase (NADPH -> NADP⁺) glucose->aldose_reductase sorbitol Sorbitol aldose_reductase->sorbitol oxidative_stress Oxidative Stress aldose_reductase->oxidative_stress NADPH depletion sorbitol_dehydrogenase Sorbitol Dehydrogenase (NAD⁺ -> NADH) sorbitol->sorbitol_dehydrogenase osmotic_stress Osmotic Stress sorbitol->osmotic_stress fructose Fructose sorbitol_dehydrogenase->fructose sorbitol_dehydrogenase->oxidative_stress Increased NADH/NAD⁺ ratio diabetic_complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) osmotic_stress->diabetic_complications oxidative_stress->diabetic_complications

The role of the aldose reductase pathway in diabetic complications.
Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a target for the treatment of several neuropsychiatric disorders. Substituted phenylacetamides have been explored as ligands for this receptor.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G dopamine Dopamine d4_receptor Dopamine D4 Receptor (GPCR) dopamine->d4_receptor gi_protein Gαi Protein d4_receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp atp ATP atp->adenylyl_cyclase downstream Downstream Effects camp->downstream leads to

A simplified diagram of the dopamine D4 receptor signaling pathway.

Applications in Agriculture

Substituted phenylacetic acids also play a role in agriculture as plant growth regulators, exhibiting auxin-like activity.

Auxin Activity

Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Phenylacetic acid (PAA) and its derivatives are recognized as natural auxins. The structure-activity relationship of mono-substituted phenylacetic acids has been studied, revealing that the position of the substituent on the phenyl ring influences their auxin activity.[9]

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

G cluster_nucleus Nucleus auxin Auxin (e.g., Phenylacetic Acid) tir1_afb TIR1/AFB Receptor auxin->tir1_afb scf_complex SCF Complex tir1_afb->scf_complex binds aux_iaa Aux/IAA Repressor aux_iaa->scf_complex recruited by auxin-bound TIR1/AFB proteasome 26S Proteasome aux_iaa->proteasome degraded by arf ARF Transcription Factor aux_iaa->arf represses scf_complex->aux_iaa ubiquitinates proteasome->arf releases are Auxin Response Element arf->are binds to gene_expression Auxin-Responsive Gene Expression are->gene_expression

The canonical auxin signaling pathway in plants.

Conclusion

Substituted phenylacetates represent a privileged scaffold in the development of new molecules with diverse applications. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of novel derivatives. The wide range of biological activities, from anticancer and antidiabetic to plant growth regulation, underscores the importance of this class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of substituted phenylacetates will undoubtedly lead to the discovery of new and improved therapeutic agents and agricultural products.

References

Methyl 2-(3-bromophenyl)acetate: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-(3-bromophenyl)acetate is a synthetic intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and an ester functionality, makes it a versatile building block for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a liquid at room temperature with the chemical formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2][3][4] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 150529-73-0[2][5]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][2][3][4]
Physical Form Liquid[3]
Purity ≥95% - 98%[3]
Storage Temperature Room Temperature[3]
InChI Key ULSSGHADTSRELG-UHFFFAOYSA-N[3]
SMILES COC(=O)CC1=CC(=CC=C1)Br[2]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is through the Fischer esterification of 3-bromophenylacetic acid. This reaction is typically carried out in methanol with a catalytic amount of strong acid.

Experimental Protocol: Fischer Esterification of 3-Bromophenylacetic Acid

Materials:

  • 3-Bromophenylacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • Dissolve 3-bromophenylacetic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for a period of 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (typically 3 portions).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil.

Quantitative yields are often reported for this reaction.

Reactions of this compound as a Synthetic Intermediate

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several widely used palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse library of derivatives.

Figure 1: Cross-coupling reactions of this compound.

The Suzuki coupling reaction involves the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is particularly useful for the synthesis of biphenyl derivatives.[6][7]

General Experimental Protocol for Suzuki Coupling:

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid or ester, and the base.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Table 2: Representative Suzuki Coupling Reaction Conditions

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100High
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O90High
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100Good

Note: Yields are generally reported as good to excellent, but specific values for reactions with this compound require sourcing from specific literature reports.

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base.[8][9] This reaction is a powerful tool for the formation of substituted alkenes.

General Experimental Protocol for Heck Reaction:

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, CH₃CN, Toluene)

Procedure:

  • Combine this compound, the alkene, the base, and the palladium catalyst in a suitable solvent in a reaction vessel.

  • Heat the mixture under an inert atmosphere to the reaction temperature (often >100 °C) for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the crude product, typically by column chromatography, to yield the substituted alkene derivative.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[10][11]

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent.

  • Add the base, this compound, and the amine.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate it.

  • Purify the resulting N-aryl derivative by column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications.

Anti-inflammatory Agents: Flurbiprofen and its Derivatives

A significant application of this compound is in the synthesis of derivatives of (R)-Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[5] Flurbiprofen and related compounds exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipid compounds that mediate inflammation and pain.[8][12]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa.[13] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9] Many traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors or dual-action inhibitors is an active area of research.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition by Flurbiprofen Derivatives ArachidonicAcid Arachidonic Acid (from membrane phospholipids) PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity of COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flurbiprofen Flurbiprofen Derivatives COX1 COX-1 Flurbiprofen->COX1 Inhibition COX2 COX-2 Flurbiprofen->COX2 Inhibition

Figure 2: Prostaglandin synthesis pathway and inhibition by Flurbiprofen derivatives.
Neuroprotective Agents

Derivatives of biphenyl acetic acid, which can be synthesized from this compound, have been investigated as potential treatments for neurodegenerative disorders such as Alzheimer's disease. One of the therapeutic strategies for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several biphenyl derivatives have shown potent inhibitory activity against both AChE and BuChE, suggesting their potential as disease-modifying agents.[1][13][14]

Other Potential Therapeutic Applications

The biphenyl scaffold is a privileged structure in medicinal chemistry, and derivatives have been explored for a wide range of other biological activities, including:

  • Anticancer activity [15]

  • Antihypertensive activity [15]

  • Antimicrobial and antifungal activity [15]

  • Antidiabetic activity [15][16]

The synthesis of novel biphenyl-3-acetic acid derivatives and N-aryl-3-phenylacetic acid amides from this compound provides a rich source of compounds for screening and development in these and other therapeutic areas.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which enable the straightforward synthesis of diverse and complex molecular structures. The application of this intermediate in the synthesis of biologically active compounds, particularly in the development of anti-inflammatory and neuroprotective agents, underscores its importance in drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in the use of this compound for the advancement of chemical synthesis and medicinal chemistry.

References

Methodological & Application

Application Note and Protocol: Synthesis of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(3-bromophenyl)acetate is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules.[1][2] Its structure incorporates a bromine atom on the phenyl ring, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides a detailed standard protocol for the synthesis of this compound via Fischer esterification of 2-(3-bromophenyl)acetic acid, a common and efficient method. An alternative protocol using methyl iodide is also presented.

Physicochemical Data

PropertyValue
CAS Number 150529-73-0[1][3]
Molecular Formula C₉H₉BrO₂[1][4]
Molecular Weight 229.07 g/mol [1][4]
Appearance Colorless oil[5]
Boiling Point 268.6 °C (Predicted)[6]
Density 1.4 g/cm³ (Predicted)[6]

Experimental Protocols

Method 1: Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of methyl 2-(bromophenyl)acetates, which has been shown to produce high yields.[7] The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10]

Materials:

  • 2-(3-Bromophenyl)acetic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) in methanol (approximately 10 mL per gram of carboxylic acid).

  • To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (3 x volume of water).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel chromatography.

Method 2: Alkylation with Methyl Iodide

This method provides a quantitative yield and is performed under mild conditions.[5]

Materials:

  • 2-(3-Bromophenyl)acetic acid

  • Potassium Carbonate (K₂CO₃), dried

  • Methyl Iodide (CH₃I)

  • Acetone, anhydrous

  • Celite

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.

  • Add methyl iodide (3.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at 30 °C for approximately 67 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the suspension through a pad of Celite to remove inorganic salts.

  • Remove the solvent from the filtrate in vacuo to yield the product.

  • The crude product can be purified by silica gel chromatography (e.g., using a mixture of petroleum ether and ethyl acetate).[5]

Quantitative Data Summary

MethodReactantsCatalyst/BaseSolventYieldPurityReference
Fischer Esterification 2-(Bromophenyl)acetic acid, MethanolH₂SO₄ (catalytic)Methanol~99% (for ortho-isomer)High[7]
Alkylation 2-(3-Bromophenyl)acetic acid, Methyl IodideK₂CO₃Acetone100% (quantitative)High[5]

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H-NMR (400 MHz, CDCl₃): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 ppm (s, 2H).[5]

  • ¹³C-NMR (100 MHz, CDCl₃): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.[5]

Visualized Experimental Workflow (Fischer Esterification)

Fischer_Esterification_Workflow start Start: Reagents reagents Mix: - 2-(3-Bromophenyl)acetic acid - Methanol - H₂SO₄ (cat.) start->reagents reflux Heat to Reflux (30-60 min) reagents->reflux cool Cool to Room Temp. reflux->cool evaporate_MeOH Evaporate Methanol (Rotary Evaporator) cool->evaporate_MeOH workup Workup: - Add H₂O - Extract with DCM evaporate_MeOH->workup dry Dry Organic Layer (Na₂SO₄) workup->dry evaporate_DCM Evaporate DCM (Rotary Evaporator) dry->evaporate_DCM product Product: This compound evaporate_DCM->product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate containment.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 2-(3-bromophenyl)acetate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted phenylacetate derivatives, which are important intermediates in the development of pharmaceuticals and other biologically active molecules. The following sections detail the reaction principles, experimental conditions, and expected outcomes for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity under relatively mild conditions. These reactions are fundamental in modern drug discovery and development, allowing for the modular construction of complex molecular architectures. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

This compound serves as an excellent substrate for these transformations due to the presence of a reactive carbon-bromine bond on the phenyl ring. The ester functionality is generally well-tolerated under typical cross-coupling conditions, making it a suitable handle for further synthetic modifications.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

General Reaction Scheme

Suzuki_Coupling cluster_0 This compound cluster_1 Arylboronic Acid cluster_2 Product reactant1 Br-Ar-CH2COOCH3 catalyst Pd Catalyst Base reactant1->catalyst reactant2 R-B(OH)2 reactant2->catalyst product R-Ar-CH2COOCH3 catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95General Protocol
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane100892General Protocol
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101678General Protocol
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-phenylphenyl)acetate

Materials:

  • This compound (1.0 mmol, 229 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add degassed toluene and water to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(3-phenylphenyl)acetate.

Heck Reaction: Synthesis of Aryl-Substituted Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.

General Reaction Scheme

Heck_Reaction cluster_0 This compound cluster_1 Alkene cluster_2 Product reactant1 Br-Ar-CH2COOCH3 catalyst Pd Catalyst Base reactant1->catalyst reactant2 R-CH=CH2 reactant2->catalyst product R-CH=CH-Ar-CH2COOCH3 catalyst->product

Caption: General scheme of the Heck reaction.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1001680-90General Protocol
2Methyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1202475General Protocol
3n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (4)K₂CO₃ (2)1,4-Dioxane1101288General Protocol
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-styrylphenyl)acetate

Materials:

  • This compound (1.0 mmol, 229 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 12 mg)

  • Triethylamine (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a Schlenk tube, dissolve palladium(II) acetate and tri(o-tolyl)phosphine in DMF.

  • Add this compound, styrene, and triethylamine to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 16 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate) to yield methyl 2-(3-styrylphenyl)acetate.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is crucial for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

General Reaction Scheme

Buchwald_Hartwig_Amination cluster_0 This compound cluster_1 Amine cluster_2 Product reactant1 Br-Ar-CH2COOCH3 catalyst Pd Catalyst Base reactant1->catalyst reactant2 R1R2NH reactant2->catalyst product R1R2N-Ar-CH2COOCH3 catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885-95General Protocol
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1102482General Protocol
3Diethylamine[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄ (2)Toluene1001675General Protocol
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-(morpholino)phenyl)acetate

Materials:

  • This compound (1.0 mmol, 229 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product via flash chromatography to obtain methyl 2-(3-(morpholino)phenyl)acetate.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method is highly effective for the synthesis of substituted alkynes.

General Reaction Scheme

Sonogashira_Coupling cluster_0 This compound cluster_1 Terminal Alkyne cluster_2 Product reactant1 Br-Ar-CH2COOCH3 catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product R-C≡C-Ar-CH2COOCH3 catalyst->product

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃N (2)THF65685-95General Protocol
21-HexynePd(PPh₃)₄ (3)CuI (6)i-Pr₂NH (2.5)DMF80888General Protocol
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DBU (2)Acetonitrile701291General Protocol
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-(phenylethynyl)phenyl)acetate

Materials:

  • This compound (1.0 mmol, 229 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)

  • Triethylamine (2.0 mmol, 279 µL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to give methyl 2-(3-(phenylethynyl)phenyl)acetate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic_Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_couple R-Pd(II)L_n-R' pd2_halide->pd2_couple Transmetalation (R'-M) pd2_couple->pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction (Heating, Stirring) setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for cross-coupling reactions.

These protocols and data provide a comprehensive guide for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction for the Synthesis of Methyl 2-(3-alkenylphenyl)acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the palladium-catalyzed Heck reaction of Methyl 2-(3-bromophenyl)acetate with a representative alkene, n-butyl acrylate. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene, offering a versatile method for the synthesis of substituted alkenes.[1] These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This protocol details the necessary reagents, reaction conditions, purification methods, and characterization of the final product, and is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1] The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[2] For drug development professionals, the ability to modify aromatic scaffolds is crucial for structure-activity relationship (SAR) studies. The Heck reaction provides a reliable tool for introducing alkenyl side chains, which can significantly impact the pharmacological properties of a molecule. This application note focuses on the coupling of this compound, a readily available starting material, to demonstrate a practical and reproducible protocol.

Reaction Scheme

Experimental Protocol

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (5 mL per mmol of aryl bromide) via syringe. Stir the mixture until the solids have dissolved. Add triethylamine (2.0 eq) followed by n-butyl acrylate (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

ParameterValue
Reactants
This compound1.0 mmol
n-Butyl acrylate1.5 mmol
Catalyst System
Palladium(II) acetate2 mol%
Tri(o-tolyl)phosphine4 mol%
Base
Triethylamine2.0 eq
Solvent
Toluene5 mL
Reaction Conditions
Temperature110 °C
Reaction Time18 hours
Yield
Isolated Yield75-85%

Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Pd(OAc)2 - P(o-tol)3 inert Establish Inert Atmosphere (N2/Ar) reagents->inert add_solvents Add Toluene, Et3N, and n-Butyl Acrylate inert->add_solvents heat Heat to 110 °C (12-24 h) add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with NaHCO3 and Brine cool->extract dry Dry (MgSO4) and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Heck reaction.

heck_catalytic_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex R-Pd(II)-X(L2)(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex Product-Pd(II)-H(L2) migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex Product + H-Pd(II)-X(L2) beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 + HB + X-

Caption: Catalytic cycle of the Heck reaction.

References

Application of Methyl 2-(3-bromophenyl)acetate in the Synthesis of (R)-Flurbiprofen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-Flurbiprofen derivatives, utilizing Methyl 2-(3-bromophenyl)acetate as a key starting material. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1] The (R)-enantiomer, in particular, is of significant interest for its potential therapeutic applications with a potentially improved side-effect profile compared to the racemate.[2]

The synthetic strategy outlined herein involves a convergent approach, beginning with the formation of the core biphenyl structure via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the characteristic propionate side chain and subsequent enantioselective resolution to yield the desired (R)-Flurbiprofen.

Synthetic Pathway Overview

The synthesis of (R)-Flurbiprofen from this compound can be logically divided into four key stages:

  • Suzuki-Miyaura Coupling: Formation of the 2'-fluoro-[1,1'-biphenyl]-4-yl)acetate intermediate through a palladium-catalyzed cross-coupling reaction.

  • α-Methylation: Introduction of a methyl group at the α-position of the acetate moiety to form the racemic Flurbiprofen methyl ester.

  • Enzymatic Kinetic Resolution: Enantioselective hydrolysis of the racemic methyl ester to isolate the (R)-enantiomer of Flurbiprofen.

  • Hydrolysis: Saponification of the remaining (S)-methyl flurbiprofenate to yield (S)-Flurbiprofen, allowing for racemization and recycling if desired.

G A This compound B Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate A->B C Racemic Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate (Racemic Methyl Flurbiprofenate) B->C α-Methylation D (R)-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid ((R)-Flurbiprofen) C->D Enzymatic Resolution E (S)-Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate C->E Enzymatic Resolution

Figure 1: Proposed synthetic pathway for (R)-Flurbiprofen.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate (Suzuki-Miyaura Coupling)

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with (2-fluorophenyl)boronic acid. Microwave-assisted heating can be employed to significantly reduce reaction times.

Materials:

  • This compound

  • (2-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), (2-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate.

ParameterValue/ConditionReference
Catalyst Pd(OAc)₂ / PPh₃General Suzuki Coupling Protocols
Base K₂CO₃General Suzuki Coupling Protocols
Solvent 1,4-Dioxane / Water[3]
Temperature 120 °C (Microwave)[3]
Time 20-30 minutes[3]
Expected Yield 80-95%Estimated based on similar reactions

Table 1: Reaction parameters for the Suzuki-Miyaura Coupling step.

Protocol 2: Synthesis of Racemic Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate (α-Methylation)

This protocol describes the α-methylation of the biphenyl acetate intermediate to form the racemic methyl ester of Flurbiprofen.

Materials:

  • Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate

  • Sodium hydride (NaH) or other suitable strong base

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of NaH (1.2 mmol, 1.2 equiv.) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 mmol, 1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield racemic Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate.

ParameterValue/ConditionReference
Base Sodium Hydride (NaH)General α-alkylation protocols
Alkylating Agent Methyl Iodide (CH₃I)General α-alkylation protocols
Solvent Anhydrous THFGeneral α-alkylation protocols
Temperature 0 °C to Room TemperatureGeneral α-alkylation protocols
Expected Yield 70-90%Estimated based on similar reactions

Table 2: Reaction parameters for the α-Methylation step.

Protocol 3: Enantioselective Synthesis of (R)-Flurbiprofen via Enzymatic Kinetic Resolution

This protocol outlines the enzymatic kinetic resolution of the racemic methyl flurbiprofenate using a lipase to selectively hydrolyze the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted ester, which is then hydrolyzed.

Materials:

  • Racemic Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Phosphate buffer (pH 7.0)

  • Toluene or other suitable organic solvent

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

Procedure:

Part A: Enzymatic Hydrolysis

  • In a flask, dissolve the racemic methyl flurbiprofenate (1.0 mmol) in a mixture of phosphate buffer (pH 7.0, 20 mL) and toluene (20 mL).

  • Add the immobilized lipase (e.g., 100 mg of Novozym 435).

  • Stir the mixture at a controlled temperature (e.g., 35-45 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Separate the organic and aqueous layers. The aqueous layer contains the sodium salt of (S)-Flurbiprofen. The organic layer contains the unreacted (R)-Methyl Flurbiprofenate.

Part B: Isolation of (R)-Flurbiprofen

  • Take the organic layer from the previous step, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (R)-Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate.

  • To the obtained ester, add a solution of NaOH (e.g., 1M in methanol/water) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with HCl (e.g., 1M) to precipitate (R)-Flurbiprofen.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure (R)-Flurbiprofen.

ParameterValue/ConditionReference
Enzyme Immobilized Lipase (e.g., Novozym 435)[4]
Solvent System Phosphate Buffer (pH 7.0) / Toluene[4]
Temperature 35-45 °C[4]
Monitoring Chiral HPLC[4]
Expected Enantiomeric Excess (e.e.) >95% for (R)-Flurbiprofen[4]

Table 3: Parameters for the Enzymatic Kinetic Resolution.

G cluster_0 Suzuki Coupling cluster_1 α-Methylation cluster_2 Enzymatic Resolution & Hydrolysis A Combine Reactants: This compound, (2-Fluorophenyl)boronic acid, Pd Catalyst, Base B Add Solvent (Dioxane/Water) A->B C Microwave Irradiation (120°C, 20-30 min) B->C D Work-up: Extraction & Washing C->D E Purification: Column Chromatography D->E F Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate E->F G Deprotonation with Strong Base (NaH) H Addition of Methyl Iodide G->H I Quench and Work-up H->I J Purification I->J K Racemic Methyl Flurbiprofenate J->K L Enzymatic Hydrolysis of Racemic Ester M Separation of (S)-Acid and (R)-Ester L->M N Hydrolysis of (R)-Ester M->N O Acidification and Isolation N->O P (R)-Flurbiprofen O->P

References

Application Notes and Protocols: Methyl 2-(3-bromophenyl)acetate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-bromophenyl)acetate is a valuable and versatile building block in the synthesis of novel pharmaceutical compounds. Its structure, featuring a reactive aryl bromide and an ester functional group, allows for a variety of chemical transformations, making it an ideal starting material for the creation of diverse molecular scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications, including amide bond formation.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two important classes of pharmaceutical compounds: Aurora Kinase inhibitors and biaryl derivatives with potential anti-inflammatory activity.

Application 1: Synthesis of Novel Quinazoline-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them a promising target for cancer therapy. This compound can be utilized as a key starting material in the multi-step synthesis of potent and selective Aurora kinase inhibitors. The following protocol is a representative example of how this building block can be incorporated into a synthetic route to produce a 2-(3-substituted-phenyl)quinazoline scaffold.

Experimental Protocol: Multi-step Synthesis of a 2-(3-arylphenyl)quinazoline Derivative

This protocol outlines a general procedure for the synthesis of a 2-(3-arylphenyl)quinazoline derivative, starting from this compound. The key steps involve a Suzuki-Miyaura coupling to introduce a new aryl group at the 3-position of the phenyl ring, followed by hydrolysis of the ester and subsequent cyclization with 2-aminobenzamide to form the quinazoline core.

Part 1: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the methyl 2-(3-arylphenyl)acetate derivative.

Part 2: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve the methyl 2-(3-arylphenyl)acetate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Acidify the reaction mixture with 1 M HCl to pH ~3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-(3-arylphenyl)acetic acid.

Part 3: Quinazoline Ring Formation

  • Reaction Setup: In a round-bottom flask, combine the 2-(3-arylphenyl)acetic acid (1.0 eq), 2-aminobenzamide (1.1 eq), and phosphorus oxychloride (POCl3) (3.0 eq).

  • Reaction: Heat the mixture to 100-110 °C for 4-6 hours.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography to afford the final 2-(3-arylphenyl)quinazolin-4(3H)-one derivative.

Quantitative Data: Biological Activity of a Representative Quinazoline-Based Aurora A Kinase Inhibitor

The following table summarizes the inhibitory activity of a synthesized quinazoline derivative, Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) , against Aurora A kinase.[1]

CompoundTarget KinaseIC50 (µM)
6e Aurora A0.168

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Workflow

experimental_workflow_quinazoline start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki hydrolysis Ester Hydrolysis (LiOH, THF/H2O) suzuki->hydrolysis cyclization Quinazoline Formation (2-Aminobenzamide, POCl3) hydrolysis->cyclization product 2-(3-Arylphenyl)quinazolin-4(3H)-one cyclization->product

Caption: Synthetic route to quinazoline-based Aurora kinase inhibitors.

Signaling Pathway

aurora_kinase_pathway Prophase Prophase AuroraA Aurora A Kinase Prophase->AuroraA activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome phosphorylates targets for Apoptosis Apoptosis AuroraA->Apoptosis Mitosis Mitotic Progression Centrosome->Mitosis Inhibitor Quinazoline Inhibitor (e.g., Compound 6e) Inhibitor->AuroraA

Caption: Inhibition of the Aurora A kinase signaling pathway.

Application 2: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The biphenyl moiety is a common scaffold in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to generate a variety of biphenylacetic acid derivatives. These derivatives can be further elaborated to produce compounds with potential therapeutic applications, such as analogs of Flurbiprofen.[2]

Experimental Protocol: General Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane under an inert atmosphere (e.g., argon or nitrogen). Stir for 15 minutes at room temperature.

  • Reaction Mixture: To the catalyst solution, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and an aqueous solution of potassium carbonate (2 M, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-(biphenyl-3-yl)acetate derivative.

Quantitative Data: Representative Yields of Suzuki-Miyaura Coupling Reactions

The following table presents typical yields for the Suzuki-Miyaura coupling of this compound with different arylboronic acids under the conditions described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-(biphenyl-3-yl)acetate85
24-Fluorophenylboronic acidMethyl 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetate82
34-Methoxyphenylboronic acidMethyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetate88

Yields are based on isolated product after purification.

Logical Relationship Diagram

suzuki_coupling_logic Start This compound + Arylboronic Acid CatalyticCycle Pd(0)/Pd(II) Catalytic Cycle Start->CatalyticCycle OxidativeAddition Oxidative Addition of Aryl Bromide to Pd(0) CatalyticCycle->OxidativeAddition Transmetalation Transmetalation with Arylboronic Acid OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination of Biphenyl Product Transmetalation->ReductiveElimination ReductiveElimination->CatalyticCycle Product Methyl 2-(biphenyl-3-yl)acetate Derivative ReductiveElimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Hydrolysis of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the hydrolysis of methyl 2-(3-bromophenyl)acetate to produce 3-bromophenylacetic acid, a valuable intermediate in pharmaceutical synthesis. The protocols outlined below are based on established methods for the hydrolysis of similar aryl acetic esters.

Introduction

This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is utilized as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) with potential applications in the treatment of Alzheimer's disease.[1][2] The hydrolysis of this ester to its corresponding carboxylic acid, 3-bromophenylacetic acid, is a fundamental transformation in the synthetic pathways of numerous target molecules. This document provides detailed protocols for both base-catalyzed and acid-catalyzed hydrolysis, enabling researchers to select the most suitable method for their specific needs.

Data Presentation: Reaction Conditions for Aryl Acetic Ester Hydrolysis

EsterReagentsSolvent(s)TemperatureTimeYieldReference
Methyl Phenylacetate6N Sodium Hydroxide, 2N Hydrochloric Acid1,4-Dioxane60°C2 hours95%[3]
Ethyl PhenylacetateExcess 20% Sodium HydroxideWater (optional alcohol co-solvent)Reflux2-3 hoursNot specified[4]

Experimental Protocols

Two primary methods for ester hydrolysis are presented below: base-catalyzed saponification and acid-catalyzed hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the more common and generally higher-yielding method for the hydrolysis of simple esters. The reaction is effectively irreversible as the carboxylate salt is formed.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of methanol (or ethanol) and water. A common solvent ratio is 2:1 to 3:1 alcohol to water.

  • Addition of Base: Add 1.5 to 2.0 molar equivalents of sodium hydroxide or potassium hydroxide to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the alcohol solvent using a rotary evaporator. c. Dilute the remaining aqueous solution with water. d. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer. e. Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 2M HCl. The product, 3-bromophenylacetic acid, should precipitate as a solid. f. Collect the solid product by vacuum filtration and wash with cold water. g. For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes). h. Dry the purified product under vacuum to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to drive the equilibrium towards the carboxylic acid product.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, add this compound and a large excess of aqueous acid (e.g., 10-20% H₂SO₄ or HCl in water).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time for acid-catalyzed hydrolysis can be significantly longer than for base-catalyzed hydrolysis; monitor the reaction progress by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Extract the product into ethyl acetate (3x volumes). c. Combine the organic extracts and wash with water, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. f. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and a general workflow for the base-catalyzed hydrolysis of this compound.

hydrolysis_reaction Chemical Reaction Scheme for Base-Catalyzed Hydrolysis start This compound reagents + NaOH / H₂O, MeOH (heat) start->reagents intermediate Sodium 3-bromophenylacetate reagents->intermediate acidification + HCl intermediate->acidification product 3-Bromophenylacetic acid acidification->product experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow setup 1. Dissolve Ester in MeOH/H₂O add_base 2. Add NaOH setup->add_base reflux 3. Reflux (2-4h) add_base->reflux cool 4. Cool to RT reflux->cool evaporate 5. Evaporate MeOH cool->evaporate wash 6. Wash with EtOAc evaporate->wash acidify 7. Acidify with HCl wash->acidify filter 8. Filter Product acidify->filter recrystallize 9. Recrystallize filter->recrystallize dry 10. Dry recrystallize->dry

References

Application Notes and Protocols for the Characterization of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Methyl 2-(3-bromophenyl)acetate (CAS No. 150529-73-0), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections detail the physicochemical properties, analytical methodologies, and expected data for the unambiguous identification and purity assessment of this compound.

Physicochemical Properties

This compound is a liquid at room temperature with the following properties:[2][3][4]

PropertyValueReference
Molecular Formula C₉H₉BrO₂[4]
Molecular Weight 229.07 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2]
CAS Number 150529-73-0[1][4]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

2.1.1. Data Presentation: ¹H and ¹³C NMR

Technique Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR¹HCDCl₃~7.45t~1.8H-2'
~7.38ddd~7.9, 1.8, 1.0H-6'
~7.18t~7.9H-5'
~7.15ddd~7.9, 1.8, 1.0H-4'
3.69s--OCH₃
3.60s--CH₂-
¹³C NMR¹³CCDCl₃~171.0--C=O
~136.5--C-1'
~132.0--C-2'
~130.2--C-5'
~129.5--C-6'
~125.5--C-4'
~122.6--C-3'
~52.3---OCH₃
~40.8---CH₂-

Note: The presented data is predicted and based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

2.1.2. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in CDCl3 with TMS acq_H Acquire 1H NMR prep->acq_H acq_C Acquire 13C NMR prep->acq_C proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_C->proc ref Reference to TMS/Solvent proc->ref assign Assign Signals ref->assign struct Structural Elucidation assign->struct

A streamlined workflow for NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

2.2.1. Data Presentation: GC-MS

Technique Ionization Mode m/z (relative intensity %) Assignment
GC-MSElectron Ionization (EI)228/230 (M⁺, M⁺+2)Molecular ion peak (presence of Br)
170/172[M - CH₃OH]⁺
151/153[M - COOCH₃]⁺
90[C₇H₆]⁺
59[COOCH₃]⁺

Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

2.2.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the fragmentation pattern with the expected structure.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Dilute sample in volatile solvent gc GC Separation prep->gc ms MS Detection (EI) gc->ms tic Analyze Total Ion Chromatogram ms->tic spec Interpret Mass Spectrum tic->spec mw Determine Molecular Weight spec->mw frag Analyze Fragmentation spec->frag Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity & Composition cluster_identity Compound Identity cluster_quality Overall Quality NMR NMR (1H, 13C) Identity Confirmed Identity NMR->Identity MS Mass Spectrometry MS->Identity FTIR FTIR FTIR->Identity HPLC HPLC Quality Assured Quality HPLC->Quality GCMS GC-MS GCMS->Quality EA Elemental Analysis EA->Quality Identity->Quality

References

Application Note: NMR Analysis of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(3-bromophenyl)acetate. It includes procedures for sample preparation, data acquisition, and an interpretation of expected ¹H and ¹³C NMR spectra. Due to the lack of publicly available, assigned spectral data from peer-reviewed sources, this note provides predicted chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from structurally similar compounds. The provided protocols and data serve as a guideline for researchers working with this and related molecules.

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate structural elucidation and purity assessment are critical for its use in these fields. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small molecules in solution. This application note details the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Materials and Equipment
  • This compound (purity ≥95%)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol

A standardized procedure for preparing an NMR sample is crucial for obtaining high-quality, reproducible spectra.

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and transfer it to a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard to the vial.

  • Dissolution: Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

The following diagram illustrates the general workflow for NMR sample preparation.

G Diagram 1: Experimental Workflow for NMR Sample Preparation A Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) B Add Deuterated Solvent (0.6-0.7 mL CDCl₃ with TMS) A->B C Dissolve Sample (Vortex until clear) B->C D Transfer to NMR Tube C->D E Acquire NMR Data D->E

Caption: Experimental Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are general parameters for data acquisition. These may need to be optimized based on the specific instrument used.

  • Spectrometer: 400 MHz ¹H frequency

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

Data Presentation and Interpretation

The structure and numbering scheme for this compound are shown below.

G Diagram 2: Structure and Atom Numbering of this compound mol C1'(-Br)-C2'=CH-C3'=CH-C4'=CH-C5'=C(CH2-C(=O)O-CH3)-C6'=CH-C1' G Diagram 3: Logical Flow for NMR Spectral Assignment cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data H_ChemShift Chemical Shift (δ) Assignment Final Structure Confirmation H_ChemShift->Assignment H_Multiplicity Multiplicity (Splitting) H_Multiplicity->Assignment H_Integration Integration (Proton Count) H_Integration->Assignment C_ChemShift Chemical Shift (δ) C_ChemShift->Assignment C_NumSignals Number of Signals C_NumSignals->Assignment Structure Proposed Structure This compound Structure->H_ChemShift Structure->H_Multiplicity Structure->H_Integration Structure->C_ChemShift Structure->C_NumSignals

Application Note: Purification of Crude Methyl 2-(3-bromophenyl)acetate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(3-bromophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity is crucial for the successful progression of subsequent synthetic steps and the quality of the final product. The primary method for its synthesis, the Fischer esterification of (3-bromophenyl)acetic acid, often results in a crude product containing unreacted starting material and other process-related impurities. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a robust and widely applicable technique for the separation of organic compounds.[2]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their varying solubility in a mobile phase.[3] In this protocol, silica gel, a polar adsorbent, is employed as the stationary phase. The separation of this compound from the primary impurity, (3-bromophenyl)acetic acid, is achieved due to their polarity difference. The ester is less polar than the carboxylic acid. Consequently, when a mobile phase of appropriate polarity is passed through the column, the less polar ester will travel down the column more rapidly, while the more polar carboxylic acid will be retained more strongly by the silica gel, allowing for their effective separation.[4]

Data Presentation

The following table summarizes the typical results obtained from the purification of a crude sample of this compound using the detailed protocol.

ParameterCrude SamplePurified Sample
Appearance Brownish OilColorless Oil
Weight (g) 5.04.1
Purity (by GC-MS) 85%>98%
Yield (%) -82%
Rf Value (10% EtOAc/Hexane) 0.45 (product), 0.1 (impurity)0.45

Experimental Protocols

This section outlines the detailed methodology for the purification of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column (40-60 mm diameter)

  • Separatory funnel (for solvent addition)

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.[5]

  • Procedure:

    • Dissolve a small amount of the crude material in a few drops of ethyl acetate.

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 hexane:ethyl acetate ratio).

    • Visualize the separated spots under a UV lamp.

    • The ideal solvent system should provide a good separation between the product spot (higher Rf) and the impurity spots (lower Rf), with the product having an Rf value of approximately 0.3-0.4.[4] For this separation, a 10% ethyl acetate in hexane solution is often a suitable starting point.

2. Column Preparation (Slurry Method)

  • Procedure:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm) on top of the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be about 30-50 times the weight of the crude sample.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

    • Add another layer of sand (approximately 1 cm) on top of the packed silica gel.

3. Sample Loading

  • Procedure (Dry Loading Method):

    • Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection

A gradient elution is recommended for optimal separation.

  • Procedure:

    • Begin the elution with a low polarity solvent mixture, such as 5% ethyl acetate in hexane.

    • Carefully add the eluent to the top of the column using a separatory funnel to maintain a constant flow rate.

    • Collect the eluate in fractions (e.g., 20-25 mL per fraction).

    • Gradually increase the polarity of the eluent. A suggested gradient is as follows:

      • Fractions 1-10: 5% Ethyl Acetate in Hexane

      • Fractions 11-20: 10% Ethyl Acetate in Hexane

      • Fractions 21-30: 15% Ethyl Acetate in Hexane

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions containing this compound.

5. Solvent Removal

  • Procedure:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Solvent System Optimization) Column_Prep 2. Column Preparation (Silica Gel Slurry) TLC->Column_Prep Determines Initial Eluent Sample_Loading 3. Sample Loading (Dry Loading) Column_Prep->Sample_Loading Elution 4. Gradient Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC Monitoring) Elution->Fraction_Analysis Collects Fractions Solvent_Removal 6. Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Combine Pure Fractions Final_Product Purified Methyl 2-(3-bromophenyl)acetate Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Disclaimer: This protocol is intended for guidance and may require optimization based on the specific nature of the crude sample and laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

References

Application Note and Protocol for the Scaled-Up Synthesis of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scaled-up synthesis of Methyl 2-(3-bromophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via Fischer esterification of 3-bromophenylacetic acid with methanol, utilizing sulfuric acid as a catalyst. This protocol outlines the reaction setup, workup, and purification procedures suitable for pilot-scale production. Additionally, it includes comprehensive safety guidelines and expected quantitative data to ensure a safe, efficient, and reproducible synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure is incorporated into a variety of drug candidates and active pharmaceutical ingredients. The Fischer esterification is a classical and cost-effective method for the synthesis of esters, making it an attractive choice for industrial-scale production.[1] This application note details a robust and scalable protocol for the synthesis of this compound, focusing on process efficiency, product purity, and operational safety.

Data Presentation

The following table summarizes the expected quantitative data for the scaled-up synthesis of this compound at two different scales. These values are based on typical yields for Fischer esterification of analogous aryl-acetic acids and are intended to serve as a benchmark for process development.

ParameterLab Scale (100 g)Pilot Scale (1 kg)
Reactants
3-Bromophenylacetic Acid100 g1000 g
Methanol500 mL5 L
Concentrated Sulfuric Acid5 mL50 mL
Reaction Conditions
Reaction Time2 - 4 hours4 - 6 hours
TemperatureReflux (~65 °C)Reflux (~65 °C)
Product Output
Expected Yield90 - 95 g (90-95%)900 - 950 g (90-95%)
Purity (by GC)>98%>98%
Purification
Extraction Solvent (Toluene)3 x 150 mL3 x 1.5 L
Wash Solution (5% NaHCO₃)2 x 100 mL2 x 1 L
Brine Solution1 x 100 mL1 x 1 L
Distillation Pressure10-15 mmHg10-15 mmHg
Distillation Temperature120-125 °C120-125 °C

Experimental Protocols

Materials and Equipment
  • Reactants:

    • 3-Bromophenylacetic acid (≥98% purity)

    • Methanol (ACS grade, anhydrous)

    • Concentrated Sulfuric Acid (98%)

    • Toluene (ACS grade)

    • 5% (w/v) Sodium Bicarbonate solution

    • Saturated Sodium Chloride (brine) solution

    • Anhydrous Sodium Sulfate

  • Equipment:

    • Appropriately sized glass-lined reactor or round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

    • Heating mantle or oil bath with temperature control.

    • Separatory funnel (for lab scale) or liquid-liquid extraction setup (for pilot scale).

    • Rotary evaporator (for lab scale) or solvent recovery system (for pilot scale).

    • Vacuum distillation apparatus.

    • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup Procedure cluster_purification Purification charge_reactants Charge Reactor with 3-Bromophenylacetic Acid and Methanol add_catalyst Slowly Add Conc. Sulfuric Acid charge_reactants->add_catalyst Stirring reflux Heat to Reflux (2-6 hours) add_catalyst->reflux cool_reaction Cool Reaction Mixture reflux->cool_reaction remove_methanol Remove Excess Methanol cool_reaction->remove_methanol add_toluene Add Toluene remove_methanol->add_toluene wash_bicarb Wash with 5% NaHCO3 Solution add_toluene->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_solution Dry with Anhydrous Na2SO4 wash_brine->dry_solution filter_drying_agent Filter Drying Agent dry_solution->filter_drying_agent concentrate Concentrate in vacuo filter_drying_agent->concentrate distill Vacuum Distillation concentrate->distill collect_product Collect Pure Product distill->collect_product FischerEsterification Carboxylic_Acid 3-Bromophenylacetic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ H2O Water Methanol Methanol H+ H+

References

Safe Handling and Storage of Methyl 2-(3-bromophenyl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the safe handling and storage procedures for Methyl 2-(3-bromophenyl)acetate. The information is intended to minimize risks and ensure a safe laboratory environment for all personnel.

Product Information and Hazard Identification

This compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals and other complex organic molecules. It is crucial to understand its potential hazards to implement appropriate safety measures.

1.1. GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][3]

Signal Word: Warning[3][4]

Pictogram: GHS07 (Exclamation Mark)[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1][5]
Molecular Weight 229.07 g/mol [1][4][5]
CAS Number 150529-73-0[1][4][5][6]
Appearance Liquid[4]
Melting Point -44°C (lit.)[3]
Boiling Point 56°C / 2mmHg (lit.)[3]
Purity ≥95% - 98%[4][5]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure safety.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area.

  • A chemical fume hood is required for all procedures involving this substance.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for large-scale operations.

3.3. Hygiene Measures

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and washed before reuse.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

4.1. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Some suppliers recommend refrigeration (2-8°C).

4.2. Incompatible Materials

  • Strong oxidizing agents.[6]

  • Acids.

  • Bases.

  • Reducing agents.

Experimental Protocol: Representative Suzuki Coupling Reaction

This protocol outlines a representative Suzuki coupling reaction using this compound. Note: This is a general procedure and may need to be adapted for specific substrates and scales. A thorough risk assessment should be conducted before commencing any new experiment.

5.1. Materials

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

5.2. Procedure

  • Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: To the reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Solvent Addition: Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow A Receiving Chemical B Log Chemical in Inventory A->B C Store in Designated Area (Cool, Dry, Well-Ventilated) B->C D Pre-Experiment Risk Assessment C->D Retrieve for Use E Don Appropriate PPE (Goggles, Gloves, Lab Coat) D->E F Work in Chemical Fume Hood E->F G Conduct Experiment F->G H Decontaminate Work Area G->H J Dispose of Waste (Follow Institutional Guidelines) G->J I Properly Label and Store Reaction Products/Intermediates H->I K Remove and Clean PPE H->K I->C Return to Storage L Wash Hands Thoroughly K->L

Caption: Workflow for safe handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(3-bromophenyl)acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and high-yielding methods for synthesizing this compound?

A1: The two primary and most effective methods for synthesizing this compound are:

  • Williamson Ether Synthesis-like Alkylation: This method involves the reaction of 3-bromophenylacetic acid with a methylating agent like methyl iodide in the presence of a base. A reported protocol using potassium carbonate as the base in acetone at a moderate temperature has been shown to produce a quantitative yield.[1]

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification reaction between 3-bromophenylacetic acid and methanol. While a specific protocol for the 3-bromo isomer is not detailed in the provided results, the synthesis of the analogous Methyl 2-(2-bromophenyl)acetate using catalytic sulfuric acid in methanol gives a near-quantitative yield (99%), suggesting this method is also highly effective for the 3-bromo isomer.[2][3]

Q2: What are the critical parameters to control for achieving a high yield?

A2: To maximize the yield, consider the following:

  • Purity of Reagents: Use dry solvents and pure starting materials (3-bromophenylacetic acid, methylating agent, and methanol) to prevent side reactions.

  • Reaction Temperature: Optimize the temperature for the chosen method. The alkylation with methyl iodide is effective at a mild 30°C[1], while Fischer esterification typically requires refluxing.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts.

  • Catalyst Choice: For Fischer esterification, a strong acid catalyst like sulfuric acid is effective.[2][3] For transesterification, a Lewis acid like titanium tetrachloride has been shown to give high yields in related syntheses.[4]

  • Purification Method: Proper purification is crucial to isolate the final product and remove unreacted starting materials and byproducts. Column chromatography and distillation are common methods.

Q3: My final product is a yellow oil, but I expected a solid. Is this normal?

A3: this compound is often described as a colorless or yellow oil/liquid at room temperature.[1] The physical state can be influenced by purity. Trace impurities can inhibit crystallization. If a solid is expected or required, further purification or cooling may induce solidification.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Starting Material Verify the purity and integrity of 3-bromophenylacetic acid and the methylating agent/methanol using appropriate analytical techniques (e.g., NMR, IR).
Ineffective Catalyst (Fischer Esterification) Use a fresh or properly stored acid catalyst. Ensure a sufficient catalytic amount is used.
Insufficient Base (Alkylation Method) Ensure the base (e.g., K2CO3) is anhydrous and used in sufficient molar excess to deprotonate the carboxylic acid.[1]
Low Reaction Temperature For Fischer esterification, ensure the reaction mixture is refluxing. For the alkylation method, maintain the recommended temperature (e.g., 30°C).[1]
Incomplete Reaction Extend the reaction time and monitor progress via TLC.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted 3-bromophenylacetic acid During workup, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic starting material.
Side-products from side reactions Optimize reaction conditions (temperature, time) to minimize byproduct formation. Purify the crude product using column chromatography. A common solvent system for similar compounds is a mixture of hexane and ethyl acetate.[5]
Residual Solvent After extraction, ensure the product is thoroughly dried under reduced pressure.

Experimental Protocols

Protocol 1: Alkylation of 3-Bromophenylacetic Acid with Methyl Iodide[1]

This protocol is based on a reported synthesis that achieved a quantitative yield.

Materials:

  • 3-Bromophenylacetic acid

  • Anhydrous Potassium Carbonate (K2CO3)

  • Methyl Iodide (CH3I)

  • Acetone (anhydrous)

  • Celite

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenylacetic acid (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (3.0 eq).

  • Add methyl iodide (3.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at 30°C for approximately 67 hours.

  • After cooling to room temperature, filter the suspension through Celite to remove solids.

  • Remove the solvent from the filtrate in vacuo.

  • Purify the crude product by silica gel chromatography (e.g., using a mixture of petroleum ether and ethyl acetate) to yield this compound.

Yield Data:

ReactantMolar Eq.ReagentMolar Eq.BaseMolar Eq.SolventTemperatureTimeYield
3-Bromophenylacetic acid1.0Methyl Iodide3.0K2CO33.0Acetone30°C67 h100% (quantitative)[1]
Protocol 2: Fischer Esterification of 3-Bromophenylacetic Acid

This protocol is adapted from the high-yield synthesis of the ortho-isomer.[2][3]

Materials:

  • 3-Bromophenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H2SO4)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve 3-bromophenylacetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 30 minutes to an hour. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain this compound.

Yield Data for Analogous Compound (Methyl 2-(2-bromophenyl)acetate):

ReactantSolventCatalystConditionTimeYield
o-Bromophenylacetic acidMethanolSulfuric AcidReflux0.5 h99%[2][3]

Visualizations

experimental_workflow_alkylation start Start reactants Dissolve 3-Bromophenylacetic acid and K2CO3 in Acetone start->reactants add_meI Add Methyl Iodide reactants->add_meI react Stir at 30°C for 67h add_meI->react filter Filter through Celite react->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product This compound purify->product

Caption: Workflow for the Alkylation Synthesis Method.

experimental_workflow_fischer start Start reactants Dissolve 3-Bromophenylacetic acid in Methanol start->reactants add_catalyst Add Catalytic H2SO4 reactants->add_catalyst reflux Reflux for 0.5-1h add_catalyst->reflux evaporate Evaporate Methanol reflux->evaporate extract Aqueous Workup & Extraction evaporate->extract dry Dry and Evaporate Solvent extract->dry product This compound dry->product

Caption: Workflow for the Fischer Esterification Method.

troubleshooting_yield low_yield Low Yield Issue cause1 Reagent Purity? low_yield->cause1 cause2 Reaction Conditions? low_yield->cause2 cause3 Incomplete Reaction? low_yield->cause3 solution1 Verify Purity (NMR, etc.) cause1->solution1 solution2 Optimize Temp. & Catalyst cause2->solution2 solution3 Increase Reaction Time (Monitor by TLC) cause3->solution3

Caption: Troubleshooting Logic for Low Yield Issues.

References

Identifying common side products in Methyl 2-(3-bromophenyl)acetate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-bromophenyl)acetate. The information is designed to help identify and mitigate the formation of common side products in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: In palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, several common side products can arise from this compound. These include:

  • Homocoupling Products: Formation of a biaryl compound from the coupling of two molecules of the starting material or the boronic acid partner (in Suzuki reactions). This is often exacerbated by the presence of oxygen.

  • Dehalogenation Product: Replacement of the bromine atom with a hydrogen atom, yielding Methyl 2-phenylacetate. This can be influenced by the choice of solvent, base, and ligands.

  • Alkyne Dimerization (Glaser-Hay Coupling): In Sonogashira coupling, the terminal alkyne can undergo oxidative homocoupling, especially in the presence of the copper(I) co-catalyst.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromophenyl)acetic acid, particularly under basic or acidic conditions, or with prolonged reaction times at elevated temperatures.

  • Phosphine Oxide Formation: The phosphine ligands used to stabilize the palladium catalyst can be oxidized to their corresponding phosphine oxides.

Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I fix it?

A2: A common byproduct in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid reagent, which is often promoted by the presence of molecular oxygen.[1] You may also be observing the homocoupling of this compound.

Troubleshooting Steps:

  • Degas Your Reaction Mixture: Ensure that the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Use High-Purity Reagents: Impurities in the reagents or solvents can contribute to catalyst deactivation and side reactions.

  • Optimize Ligand and Base: The choice of phosphine ligand and base can significantly impact the reaction outcome. For aryl bromides, bulky and electron-rich phosphine ligands are often beneficial.

Q3: In my Sonogashira coupling, I am observing a byproduct with a mass corresponding to the dimerization of my terminal alkyne. How can I prevent this?

A3: The dimerization of the terminal alkyne is a common side reaction known as Glaser-Hay coupling. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.

Preventative Measures:

  • Employ Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. This may require a more active palladium catalyst system and potentially higher reaction temperatures.

  • Rigorous Degassing: As with other cross-coupling reactions, ensuring an oxygen-free environment is crucial.

Q4: I have identified Methyl 2-phenylacetate in my reaction mixture after a cross-coupling reaction. What is the cause of this dehalogenation?

A4: The formation of Methyl 2-phenylacetate is due to a dehalogenation (or hydrodehalogenation) side reaction, where the bromine atom is replaced by a hydrogen atom. This can occur through various mechanisms, often involving the solvent or additives as a hydride source.

Mitigation Strategies:

  • Choice of Solvent and Base: Certain solvents and bases are more prone to acting as hydride donors. Careful selection is important.

  • Ligand Selection: The nature of the phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation.

Troubleshooting Guides

Low Yield of Desired Product in Cross-Coupling Reactions

This guide provides a logical workflow for troubleshooting low yields in palladium-catalyzed cross-coupling reactions involving this compound.

LowYieldTroubleshooting start Low Yield of Desired Product check_catalyst Is the Palladium Catalyst Active? start->check_catalyst check_reagents Are Reagents and Solvents Pure and Dry? check_catalyst->check_reagents Yes catalyst_inactive Use Fresh Catalyst / Pre-catalyst check_catalyst->catalyst_inactive No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes reagents_impure Purify/Dry Reagents and Solvents check_reagents->reagents_impure No side_reactions Are Side Products Being Formed? check_conditions->side_reactions Yes optimize_conditions Optimize Temperature, Time, and Concentrations check_conditions->optimize_conditions No side_reactions->optimize_conditions No analyze_byproducts Analyze Byproducts (GC-MS, NMR) side_reactions->analyze_byproducts Yes address_byproducts Address Specific Side Reactions (see FAQs) analyze_byproducts->address_byproducts

Caption: Troubleshooting workflow for low product yield.

Identification of Common Side Products

This diagram illustrates the logical flow for identifying common side products from this compound reactions.

SideProductIdentification start Reaction Mixture Analysis (GC-MS, LC-MS, NMR) mass_analysis Analyze Mass Spectrum start->mass_analysis nmr_analysis Analyze NMR Spectrum start->nmr_analysis homocoupling Homocoupling Product (M ≈ 2 x Ar - Br) mass_analysis->homocoupling dehalogenation Dehalogenation Product (M = ArH) mass_analysis->dehalogenation hydrolysis Hydrolysis Product (M = Ar-CH2COOH) mass_analysis->hydrolysis alkyne_dimer Alkyne Dimer (M = 2 x Alkyne) mass_analysis->alkyne_dimer loss_of_bromine Absence of Bromine Signal (e.g., in aromatic region) nmr_analysis->loss_of_bromine loss_of_methyl Absence of Methyl Ester Singlet nmr_analysis->loss_of_methyl loss_of_bromine->dehalogenation loss_of_methyl->hydrolysis

Caption: Logical flow for side product identification.

Quantitative Data on Side Product Formation

While precise quantitative data is highly dependent on the specific reaction conditions, the following table provides an illustrative summary of potential side product formation in common cross-coupling reactions of this compound.

Reaction TypeCommon Side ProductTypical Yield RangeFactors Influencing Formation
Suzuki-Miyaura Homocoupling of Boronic Acid5-20%Presence of O₂, high temperature, prolonged reaction time
Dehalogenation2-10%Choice of base and solvent, high temperature
Ester Hydrolysis<5%Strong basic conditions, presence of water
Sonogashira Alkyne Dimerization (Glaser)5-30%Presence of Cu(I) co-catalyst, presence of O₂
Dehalogenation2-10%High temperature, choice of ligand
Ester Hydrolysis<5%Strong basic conditions
Buchwald-Hartwig Dehalogenation5-15%Choice of base and ligand, high temperature
Ester Hydrolysis<10%Strong basic conditions (e.g., NaOtBu)
Heck Dehalogenation2-10%Reaction conditions, presence of hydride sources
Isomerization of AlkeneVariableReaction temperature and time

Note: The yield ranges are estimates and can vary significantly based on the specific experimental protocol.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize Methyl 2-(3-biphenyl)acetate while minimizing side product formation.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in a small amount of degassed dioxane.

  • Add the catalyst solution to the reaction mixture under argon.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Analysis of Side Products:

  • Homocoupling: The homocoupling product of phenylboronic acid (biphenyl) and the homocoupling product of the starting material can be detected by GC-MS and may co-elute with the product during chromatography.

  • Dehalogenation: Methyl 2-phenylacetate can be identified by its characteristic mass spectrum and NMR signals (a simpler aromatic pattern).

  • Ester Hydrolysis: 2-(3-bromophenyl)acetic acid can be detected by LC-MS and can be removed by an aqueous basic wash during workup.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize Methyl 2-(3-(phenylethynyl)phenyl)acetate while avoiding alkyne dimerization.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and filter through a pad of celite to remove the precipitated ammonium salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Analysis of Side Products:

  • Alkyne Dimerization: The 1,4-diphenylbuta-1,3-diyne (Glaser coupling product) will have a distinct retention time in GC and a characteristic mass spectrum. Its formation should be minimal under these copper-free conditions.

  • Dehalogenation and Hydrolysis: Analyze for Methyl 2-phenylacetate and 2-(3-bromophenyl)acetic acid as described in Protocol 1.

References

Troubleshooting a failed Suzuki coupling with Methyl 2-(3-bromophenyl)acetate.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting a Failed Suzuki Coupling with Methyl 2-(3-bromophenyl)acetate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling reaction, specifically involving this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. The most critical areas to examine are the catalyst system, the reaction conditions, and the integrity of your reagents. Specifically for this compound, an electron-deficient aryl bromide, issues can arise despite the favorable electronic properties for oxidative addition. Key aspects to troubleshoot include:

  • Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be optimal.

  • Suboptimal Base Selection: The base is critical for the transmetalation step, and its strength, solubility, and compatibility with the ester functional group are important.

  • Solvent Effects: The polarity and proticity of the solvent significantly influence reaction rates and the prevalence of side reactions.

  • Reagent Quality: Degradation of the boronic acid/ester, catalyst, or ligand can halt the reaction.

  • Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can lead to reaction failure.

Q2: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. What are the likely causes and solutions?

A2: The formation of side products is a common issue in Suzuki couplings.

  • Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species. To mitigate this, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or a highly efficient precatalyst system.

  • Dehalogenation of this compound (replacement of bromine with hydrogen) can occur. The choice of a milder, non-coordinating base and optimizing the reaction time can sometimes reduce the extent of dehalogenation.

  • Protodeboronation , the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, particularly with electron-deficient or heteroaryl boronic acids. This is often exacerbated by strong bases and the presence of water.

Q3: Can the ester group on this compound be problematic during the Suzuki coupling?

A3: Yes, the ester functional group can be sensitive to the basic conditions of the Suzuki reaction, potentially leading to hydrolysis, especially with strong bases like hydroxides (NaOH, KOH) or alkoxides. To avoid this, it is advisable to use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[1] Powdered KF is particularly noted for its ability to activate the boronic acid while leaving base-labile groups like esters unaffected.[1]

Q4: How do I select the appropriate palladium catalyst and ligand for the coupling of this compound?

A4: For an electron-deficient aryl bromide like this compound, a robust catalyst system is often required. While Pd(PPh₃)₄ is a common starting point, more active and specialized catalysts may provide better results. Consider using:

  • Bulky, electron-rich phosphine ligands: Buchwald ligands (e.g., SPhos, XPhos) or other dialkylbiaryl phosphines are known to be highly effective for coupling aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions.

  • N-Heterocyclic Carbene (NHC) ligands: These have emerged as powerful alternatives to phosphines, offering high stability and activity, especially for challenging substrates.

  • Pre-catalysts: Palladacycle pre-catalysts can be more robust and efficient than generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂.

Q5: My reaction mixture turns black immediately upon heating. Is this a sign of a failed reaction?

A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst. This is often associated with a failed or low-yielding reaction. Common causes for catalyst decomposition include the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures. To prevent this, ensure all reagents and solvents are pure and that the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting a Failed Suzuki Coupling start Reaction Failed: Low or No Product check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid/Ester? - Active Catalyst? - Pure, Dry & Degassed Solvent? - Anhydrous Base? start->check_reagents check_reagents->start Reagents Faulty (Replace/Purify) check_conditions 2. Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect (Adjust Setup) side_products 3. Analyze for Side Products - Homocoupling? - Dehalogenation? - Protodeboronation? check_conditions->side_products Conditions Correct optimize_catalyst Optimize Catalyst System - Increase Catalyst Loading - Switch to Pd(0) Source - Use Bulky Ligand (e.g., SPhos, XPhos) - Try NHC Ligand side_products->optimize_catalyst Low Conversion optimize_base Optimize Base - Use Milder Base (K₂CO₃, K₃PO₄) - Use Anhydrous Conditions - Screen Different Bases side_products->optimize_base Side Reactions (e.g., Protodeboronation) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent - Change Solvent System - Ensure Anhydrous Conditions optimize_base->optimize_solvent success Successful Reaction optimize_solvent->success Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex R¹-X oxidative_addition->pdi_complex transmetalation Transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² pdi_complex->r1_pd_r2 [R²-B(OR)₂(Base)]⁻ transmetalation->r1_pd_r2 r1_pd_r2->pd0 R¹-R² reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ + Base boronate [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate boronate->transmetalation

References

Optimizing catalyst loading for cross-coupling reactions involving Methyl 2-(3-bromophenyl)acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for optimizing catalyst loading in cross-coupling reactions involving Methyl 2-(3-bromophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with an aryl bromide like this compound? A typical catalyst loading for palladium-based cross-coupling reactions ranges from 0.1 to 5 mol%.[1] For initial experiments and screening, a loading of 1-2 mol% is a common and effective starting point.[1] For more challenging or sluggish couplings, a higher catalyst loading might be necessary to achieve a reasonable reaction rate.[2]

Q2: How does catalyst loading impact the reaction outcome? Catalyst loading directly influences the reaction rate and, consequently, the overall yield within a given timeframe. Lowering the catalyst loading is economically and environmentally beneficial, as it reduces costs and minimizes residual palladium in the final product.[3][4] However, excessively low loading may lead to slow or incomplete reactions. Conversely, while higher loadings can accelerate the reaction, they may also increase the likelihood of side reactions or catalyst decomposition into inactive palladium black.[5][6]

Q3: Which palladium pre-catalysts and ligands are recommended for this compound? For aryl bromides, a variety of palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective.[7] The choice of ligand is critical for catalyst stability and activity.[8] Sterically hindered and electron-rich phosphine ligands are often preferred.[9]

  • For Suzuki-Miyaura reactions: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or P(t-Bu)₃ are highly effective.[2][10]

  • For Buchwald-Hartwig aminations: A wide range of phosphine ligands have been developed to improve catalytic activity, including bulky biarylphosphines.[7][11]

  • For Heck reactions: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tolyl)₃) are common choices.[12][13]

Q4: When should I consider adjusting the catalyst loading? Consider adjusting the catalyst loading under the following circumstances:

  • Increase Loading: If the reaction is sluggish, shows low conversion, or stalls, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve the outcome.[2][14] This is particularly relevant for sterically hindered substrates or less reactive coupling partners.

  • Decrease Loading: If the initial reaction is high-yielding and proceeds quickly, you can attempt to reduce the catalyst loading in subsequent experiments (e.g., to 0.5 mol% or lower) to optimize cost and reduce metal contamination.[3] Reactions with highly activated substrates, such as aryl iodides, can often proceed with very low catalyst loadings.[3]

Q5: What are the visual signs of catalyst deactivation? The most common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[6] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, halting the catalytic cycle.[6] This can be caused by high temperatures, the presence of oxygen, or slow catalysis due to substrate inhibition.[6][9]

Troubleshooting Guide

Problem: Low or No Product Conversion

This is one of the most common issues in cross-coupling reactions. A systematic approach is necessary to identify the root cause.

dot

start Low / No Conversion check_reagents Verify Reagent Quality & Stoichiometry - Aryl bromide purity - Coupling partner activity (e.g., boronic acid) - Base is fresh and dry - Solvents are anhydrous and degassed start->check_reagents First check_conditions Review Reaction Conditions - Inert atmosphere maintained? - Temperature appropriate? - Sufficient reaction time? check_reagents->check_conditions If reagents are OK check_catalyst Evaluate Catalyst System check_conditions->check_catalyst If conditions are correct inactive_catalyst Potential Cause: Inactive Catalyst - Use fresh pre-catalyst - Ensure proper in-situ reduction of Pd(II) to Pd(0) check_catalyst->inactive_catalyst inefficient_OA Potential Cause: Inefficient Oxidative Addition - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) - Increase temperature cautiously check_catalyst->inefficient_OA suboptimal_base Potential Cause: Suboptimal Base/Solvent - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Screen anhydrous solvents (Toluene, Dioxane, THF) check_catalyst->suboptimal_base solution_catalyst Solution: Screen Ligands & Pre-catalysts inactive_catalyst->solution_catalyst inefficient_OA->solution_catalyst solution_conditions Solution: Optimize Temperature, Time & Base suboptimal_base->solution_conditions

Caption: A systematic workflow for troubleshooting low or no product conversion.

Q: My reaction has stalled and is not proceeding to completion. What should I do? A: Stalling can be due to catalyst deactivation or inhibition.

  • Catalyst Poisoning: Impurities in the starting materials or the substrate itself can sometimes coordinate to the palladium center and inhibit catalysis.[9] Using highly pure, fresh reagents is crucial.

  • Insufficient Catalyst: For difficult couplings, the initial catalyst loading may not be sufficient to drive the reaction to completion. Consider a higher loading (e.g., 2-5 mol%).[2][14]

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst. While less common, this can be tested by monitoring reaction kinetics.

Problem: Significant Side Product Formation

Q: I am observing a significant amount of a byproduct corresponding to the starting material without the bromine atom. What is happening? A: This side product results from hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[15]

  • Causes: This can be promoted by high temperatures, certain bases, or moisture. The choice of phosphine ligand can also influence the rate of this side reaction.[15]

  • Solutions:

    • Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[9]

    • Optimize the Base and Ligand: Screen different bases and ligands to find a combination that favors the desired cross-coupling pathway.[15]

    • Ensure Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess moisture can be a source of protons for dehalogenation.

Q: My Suzuki reaction is giving low yields and I see evidence of my boronic acid decomposing. How can I prevent this? A: This is likely due to protodeboronation , where the boronic acid is replaced by a hydrogen atom.

  • Causes: This is often caused by the presence of water or other protic sources, especially at elevated temperatures.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strict inert atmosphere.[9]

    • Choose a Non-Aqueous Base: Using a base like K₃PO₄ in an anhydrous solvent can help minimize this side reaction.[9]

    • Use Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[6]

Problem: Formation of Palladium Black

Q: My reaction mixture turned black shortly after heating. What does this mean? A: The formation of palladium black indicates the precipitation of inactive, agglomerated Pd(0) metal.[6] This effectively removes the catalyst from the reaction.

  • Causes:

    • Ligand Dissociation/Degradation: If the phosphine ligand dissociates from the palladium center or is oxidized, the unstable "ligandless" Pd(0) can aggregate. This is more likely at high temperatures.[6]

    • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[6]

    • Slow Catalysis: If the catalytic cycle is very slow (e.g., due to an unreactive substrate), the active Pd(0) species has a longer lifetime in solution, increasing the probability of agglomeration.[9]

  • Solutions:

    • Use More Robust Ligands: Employ sterically demanding and electron-rich ligands that bind more strongly to the palladium center.[6]

    • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents per palladium) can help prevent dissociation.[6][14]

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[6]

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[6]

dot

pd_ii Pd(II) Pre-catalyst (e.g., Pd(OAc)₂) pd_0_active Active Pd(0)Lₙ Catalyst (Enters Catalytic Cycle) pd_ii->pd_0_active Reduction (in-situ) catalytic_cycle Productive Catalytic Cycle pd_0_active->catalytic_cycle Oxidative Addition poisoning Catalyst Poisoning (Coordination by Substrate/Impurity) pd_0_active->poisoning Inhibition pd_black Deactivation: Palladium Black (Precipitation) pd_0_active->pd_black High Temp / O₂ / Ligand Loss catalytic_cycle->pd_0_active Reductive Elimination

Caption: Key pathways for catalyst activation and deactivation.

Data Presentation: Catalyst Loading Summary

The following table summarizes typical starting conditions for common cross-coupling reactions with aryl bromides. Note that optimization is often required for specific substrate combinations.

Reaction TypeCatalyst/Pre-catalystCommon LigandsCatalyst Loading (mol %)Common BasesSolvents
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf1 - 5[2]K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF, DMF (+ water)[16]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BINAP, P(o-tolyl)₃1 - 5[17][18]NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane[19]
Heck Reaction Pd(OAc)₂PPh₃, P(o-tolyl)₃1 - 5[20]Et₃N, K₂CO₃DMF, Acetonitrile, Toluene[12][13]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Reagents can be toxic and/or flammable. Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.044 mmol, 4.4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed Toluene/Water (10:1 mixture, 5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh Pd(OAc)₂ and SPhos.

    • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (repeat 3 times).

    • Add the catalyst and ligand mixture to the flask under a positive flow of inert gas.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Stir the reaction mixture vigorously and heat to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[21]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine.

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Secondary Amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

    • XPhos (0.022 mmol, 2.2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add NaOtBu.

    • In a separate vial, weigh Pd₂(dba)₃ and XPhos.

    • Seal the Schlenk flask, and evacuate and backfill with an inert gas (repeat 3 times).

    • Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.

    • Add the degassed toluene.

    • Add the this compound via syringe, followed by the secondary amine.

    • Stir the reaction mixture vigorously and heat to 90-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Heck Reaction

This protocol describes the coupling of this compound with an alkene (e.g., butyl acrylate).

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Butyl acrylate (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed DMF (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ and P(o-tolyl)₃.

    • Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

    • Add the degassed DMF, followed by this compound, butyl acrylate, and triethylamine via syringe.[12]

    • Stir the reaction mixture vigorously and heat to 100-120 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water several times to remove DMF, followed by a final wash with brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

dot

prep 1. Reagent Preparation - Dry glassware - Weigh solids - Degas solvents setup 2. Reaction Setup - Add solids to flask - Evacuate & backfill with inert gas (x3) prep->setup addition 3. Reagent Addition - Add solvent - Add liquid reagents via syringe setup->addition reaction 4. Reaction - Stir vigorously - Heat to target temperature - Monitor progress (TLC, LC-MS) addition->reaction workup 5. Work-up - Cool to RT - Quench (if needed) - Extraction with organic solvent reaction->workup purify 6. Purification - Dry organic layer - Concentrate solvent - Column chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.

References

Challenges and solutions in the purification of Methyl 2-(3-bromophenyl)acetate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-(3-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in crude this compound typically originate from the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-bromophenylacetic acid or 3-bromoacetophenone.

  • Isomeric Impurities: The presence of isomeric byproducts, such as Methyl 2-(2-bromophenyl)acetate or Methyl 2-(4-bromophenyl)acetate, can occur. The formation of 2-(3-bromophenyl)-2-methylpropanoic acid has been noted as a potential isomeric impurity in related syntheses, which would be present as its methyl ester.[1][2]

  • Side-Products: Byproducts from side reactions during synthesis. For instance, in reactions like Friedel-Crafts acylation, products from ortho or para substitution might be present.[3]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: What are the primary recommended purification techniques for this compound?

A2: The most effective purification techniques for this compound are column chromatography and vacuum distillation. Given that the compound is a liquid at room temperature, recrystallization is generally not a suitable primary purification method.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from polar and non-polar impurities.[3][4]

  • Vacuum Distillation: This technique is useful for separating the product from non-volatile impurities or impurities with significantly different boiling points.

Q3: My purified this compound appears as a yellow oil, but I was expecting a colorless liquid. Is this normal?

A3: While pure this compound is expected to be a clear liquid, a yellow tint can indicate the presence of trace impurities. These impurities may not always be readily detectable by standard analytical methods like TLC or NMR at low concentrations. If high purity is critical, further purification by techniques such as preparative HPLC may be necessary.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the origin on the TLC plate with my chosen solvent system (e.g., 100% Hexane).

  • Cause: The solvent system is not polar enough to elute the compound. This compound is a relatively polar molecule.

  • Solution: Increase the polarity of the eluent. A good starting point for developing a suitable solvent system is a mixture of hexane and ethyl acetate.[3][4] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until an optimal Rf value of approximately 0.3 is achieved on the TLC plate.

Issue 2: The compound is eluting with the solvent front on the TLC plate.

  • Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.

Issue 3: I am observing poor separation between my product and an impurity.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Fine-tune the solvent ratio: Make small, incremental changes to the polarity of your existing hexane/ethyl acetate system.

    • Try a different solvent system: Consider using alternative solvent systems such as dichloromethane/hexane or hexane/diethyl ether.[3]

    • Use a different stationary phase: If separation on silica gel is challenging, consider using a different adsorbent like alumina.

Liquid-Liquid Extraction

Issue 4: An emulsion has formed during the aqueous workup, and the layers are not separating.

  • Cause: Vigorous shaking or the presence of surfactants can lead to the formation of stable emulsions.[5]

  • Solution:

    • Be patient: Allow the separatory funnel to stand undisturbed for an extended period.

    • Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Add brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help break the emulsion.[5]

    • Filtration: As a last resort, filter the mixture through a pad of Celite or glass wool.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 150529-73-0[6]
Molecular Formula C₉H₉BrO₂[6]
Molecular Weight 229.07 g/mol [6][7]
Physical Form Liquid
Boiling Point 56 °C at 2 mmHg[8]
Density 1.445 g/cm³[8]
Purity (Commercial) 98%

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent SystemRatio Range (v/v)Typical Rf ValueNotes
Hexane / Ethyl Acetate95:5 to 80:200.2 - 0.4A good starting point for many esters. Adjust the ratio based on TLC analysis.[3]
Dichloromethane / Hexane50:50 to 80:200.2 - 0.4An alternative for compounds that may not separate well in ethyl acetate systems.[3]
Hexane / Diethyl Ether90:10 to 70:300.2 - 0.4Diethyl ether can be a useful alternative to ethyl acetate.[3]

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is designed to remove water-soluble impurities from the crude reaction mixture following synthesis.

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.

  • Add Organic Solvent: Dilute the mixture with an appropriate organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.[9][10]

  • Water Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 30-60 seconds with frequent venting.

  • Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Base Wash (Optional): To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Acid Wash (Optional): To remove basic impurities, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration and Concentration: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, which is now ready for further purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for isolating this compound to a high degree of purity.

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should give the desired product an Rf value of approximately 0.3.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).

    • Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.[3]

    • Add a layer of sand on top of the silica gel bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.[3]

  • Elution:

    • Add the eluent to the column and apply gentle pressure (if using flash chromatography).

    • Collect fractions in test tubes or flasks.[3]

  • Fraction Analysis:

    • Monitor the elution by spotting the collected fractions on TLC plates and visualizing under UV light or with an appropriate stain.

    • Combine the fractions that contain the pure product.[3]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow crude_product Crude Product workup Aqueous Workup crude_product->workup Dissolve in organic solvent dried_crude Dried Crude workup->dried_crude Dry over Na2SO4 column Column Chromatography dried_crude->column Load onto column pure_fractions Pure Fractions column->pure_fractions Elute and collect evaporation Solvent Evaporation pure_fractions->evaporation Combine pure_product Purified Product evaporation->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_column_chromatography start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc rf_high Rf too high (> 0.4)? check_tlc->rf_high rf_low Rf too low (< 0.2)? check_tlc->rf_low streaking Streaking or Tailing? check_tlc->streaking decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes overloaded Sample Overloaded? rf_high->overloaded No increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes rf_low->overloaded No change_solvent Try Different Solvent System (e.g., DCM/Hexane) streaking->change_solvent Yes streaking->overloaded No success Improved Separation decrease_polarity->success increase_polarity->success change_solvent->success use_less_sample Use Less Sample overloaded->use_less_sample Yes overloaded->success No use_less_sample->success

Caption: Troubleshooting guide for optimizing column chromatography separation.

References

Preventing the degradation of Methyl 2-(3-bromophenyl)acetate upon storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-(3-bromophenyl)acetate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container to prevent moisture ingress. The container should be stored in a cool, dry, and well-ventilated area, away from direct light and sources of heat or ignition. There are varying recommendations for the optimal storage temperature, so it is advisable to consult the product-specific information provided by the supplier.

Q2: What are the primary degradation pathways for this compound?

A2: As an ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway. This reaction involves the cleavage of the ester bond in the presence of water (moisture) to yield 3-bromophenylacetic acid and methanol. This process can be accelerated by the presence of acids or bases.

Q3: What are the potential degradation products of this compound?

A3: The main degradation products resulting from hydrolysis are 3-bromophenylacetic acid and methanol. The formation of these impurities can affect the outcome of subsequent reactions or analyses.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can catalyze its degradation.[1][2]

Q5: How can I check the purity of my stored this compound?

A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An HPLC method can be developed to separate the parent compound from its potential degradation products, allowing for quantification of its purity.

Troubleshooting Guides

Issue 1: I suspect my sample of this compound has degraded. How can I confirm this?

  • Step 1: Visual Inspection: Check the physical appearance of the sample. While this compound is a liquid, any significant change in color or the appearance of solid precipitates could indicate degradation.[3]

  • Step 2: Analytical Confirmation: Perform an analytical test to confirm degradation. A recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of your sample to that of a fresh or reference standard. The presence of new peaks, particularly one corresponding to 3-bromophenylacetic acid, would confirm degradation.

  • Step 3: pH Check: If the sample is amenable to pH measurement (e.g., dissolved in a neutral solvent), a decrease in pH could suggest the formation of the acidic degradation product, 3-bromophenylacetic acid.

Issue 2: My experiment requires high-purity this compound, but I am concerned about its stability in my reaction solvent.

  • Step 1: Solvent Selection: Ensure the solvent is dry and free from acidic or basic impurities. Use of anhydrous solvents is recommended.

  • Step 2: Perform a Small-Scale Stability Study: Before your main experiment, conduct a small-scale study by dissolving a known amount of this compound in the reaction solvent and monitoring its purity over time using HPLC. This will help you understand the stability of the compound under your specific experimental conditions.

  • Step 3: Use Fresh Sample: For critical applications, it is always best to use a fresh, unopened sample of this compound or a sample that has been stored under the recommended optimal conditions.

Data Presentation

Table 1: Summary of Supplier-Recommended Storage Conditions

Supplier RecommendationTemperatureAtmosphereContainer
Supplier A[3][4]Room TemperatureN/ATightly sealed
Supplier B[5]2-8°C (Refrigerator)N/ATightly sealed
Supplier C[6]Room TemperatureDrySealed
Supplier D[7]Cool, Dry PlaceWell-ventilatedTightly closed, upright
Supplier E[8]Room Temperature (<15°C)DarkTightly sealed
Supplier F[1]RefrigeratedN/ATightly closed

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

  • Objective: To quantify the purity of this compound and detect the presence of its primary degradation product, 3-bromophenylacetic acid.

  • Materials:

    • This compound sample

    • Reference standards for this compound and 3-bromophenylacetic acid

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector and a C18 reverse-phase column

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compounds.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm (or a wavelength determined by UV scan)

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Procedure:

    • Standard Preparation: Prepare stock solutions of the reference standards of this compound and 3-bromophenylacetic acid in acetonitrile. From these, prepare a series of calibration standards.

    • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in acetonitrile to a known concentration.

    • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

    • Data Analysis: Identify the peaks for this compound and 3-bromophenylacetic acid based on their retention times compared to the standards. Quantify the amount of each compound in the sample using the calibration curve.

Mandatory Visualization

MBrPA This compound BrPAA 3-Bromophenylacetic Acid MBrPA->BrPAA Hydrolysis Methanol Methanol MBrPA->Methanol Hydrolysis Water Water (H₂O) Water->MBrPA AcidBase Acid/Base Catalyst AcidBase->MBrPA

Caption: Potential degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis PrepRef Prepare Reference Standards Inject Inject Standards & Sample PrepRef->Inject PrepSample Prepare Sample Solution PrepSample->Inject Setup Set Up HPLC Method Setup->Inject Acquire Acquire Chromatographic Data Inject->Acquire Identify Identify Peaks Acquire->Identify Quantify Quantify Purity & Impurities Identify->Quantify Report Generate Report Quantify->Report Start Suspected Degradation Visual Visual Inspection (Color change, precipitate?) Start->Visual HPLC Perform HPLC Analysis Visual->HPLC No Visual->HPLC Yes Compare Compare to Reference Standard HPLC->Compare Degraded Degradation Confirmed (New peaks present) Compare->Degraded No Stable Sample is Stable Compare->Stable Yes NoChange No Visual Change Change Visual Change Observed Match Chromatogram Matches NoMatch Mismatch Found

References

Addressing solubility issues of Methyl 2-(3-bromophenyl)acetate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues related to Methyl 2-(3-bromophenyl)acetate.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticSolubleThe polar protic nature of methanol can interact with the ester group.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity should facilitate dissolution.
AcetonePolar AproticSolubleThe polarity of acetone is suitable for dissolving both the ester and the aryl halide components.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)Polar AproticSolubleTHF is a good solvent for many organic compounds, including those with aromatic rings.
HexaneNonpolarLikely SolubleThe nonpolar nature of hexane should be compatible with the nonpolar phenyl ring and hydrocarbon portion of the ester.
TolueneNonpolar (Aromatic)SolubleThe aromatic nature of toluene will favorably interact with the bromophenyl group of the solute.
WaterPolar ProticInsoluble/Slightly SolubleThe presence of the large, nonpolar bromophenyl group is expected to make the compound largely insoluble in water[1][2][3].

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for agitation.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the dissolution of this compound.

Q1: The compound is not dissolving in the chosen organic solvent, even though it is predicted to be soluble.

A1:

  • Insufficient Solvent: Ensure that you are using a sufficient volume of solvent. Try adding more solvent in small increments.

  • Low Temperature: The dissolution process may be slow at room temperature. Gently warming the mixture can increase the rate of dissolution. However, be cautious not to overheat, as this could lead to degradation of the compound.

  • Sonication: Using an ultrasonic bath can help to break up any aggregates of the solid and enhance dissolution.

  • Purity of the Compound and Solvent: Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity materials.

  • Solvent Polarity: While predicted to be soluble in a range of solvents, there might be an optimal polarity for dissolution. Try a different solvent from the list or a mixture of solvents. For instance, a small amount of a more polar co-solvent might be helpful[7].

Q2: The compound "oils out" instead of dissolving, forming a separate liquid phase.

A2:

  • This phenomenon can occur if the melting point of the compound is lower than the boiling point of the solvent and the solution becomes supersaturated at a temperature above the melting point.

  • Solution: Try using a solvent with a lower boiling point. Alternatively, add a small amount of a co-solvent in which the compound is highly soluble to prevent oiling out. Returning the mixture to the heat and adding more solvent can also resolve this issue[8].

Q3: The solution is cloudy or hazy after the compound appears to have dissolved.

A3:

  • Insoluble Impurities: The cloudiness may be due to the presence of insoluble impurities. If so, the solution can be filtered to remove them.

  • Fine Suspension: The compound may be present as a very fine, undissolved suspension. Further agitation, warming, or sonication may be required to achieve complete dissolution.

Q4: The compound precipitates out of solution over time.

A4:

  • Supersaturation: The initial dissolution may have resulted in a supersaturated solution, especially if heating was used. Over time, the excess solute will precipitate out. To prepare a stable solution, ensure that you are working below the saturation limit at the storage temperature.

  • Temperature Fluctuations: A decrease in temperature can cause the solubility to decrease, leading to precipitation. Store the solution at a constant temperature.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the solute, leading to precipitation. Ensure vials are tightly capped.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: Based on its predicted solubility, polar aprotic solvents such as DMSO or acetone are generally good choices for preparing high-concentration stock solutions. These solvents are capable of dissolving a wide range of organic compounds.

Q2: How can I improve the water solubility of this compound for biological assays?

A2: Given its expected low water solubility, direct dissolution in aqueous buffers is likely to be challenging. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay buffer. It is important to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.

Q3: Are there any safety precautions I should take when handling this compound?

A3: Yes, you should always consult the Safety Data Sheet (SDS) for detailed safety information[9][10]. General precautions include handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[11].

Q4: How should I store solutions of this compound?

A4: Solutions should be stored in tightly sealed containers to prevent solvent evaporation. For long-term storage, it is advisable to store them at low temperatures (e.g., -20°C) to minimize potential degradation, especially if the solvent is volatile. Protect from light if the compound is known to be light-sensitive.

Experimental Workflows

The following diagrams illustrate logical workflows for addressing solubility issues and understanding the factors that influence solubility.

G Workflow for Addressing Solubility Issues start Start: Dissolve Compound in Chosen Solvent is_dissolved Is the compound fully dissolved? start->is_dissolved increase_solvent Increase solvent volume is_dissolved->increase_solvent No success Success: Solution Prepared is_dissolved->success Yes increase_solvent->is_dissolved apply_heat Apply gentle heat increase_solvent->apply_heat apply_heat->is_dissolved sonicate Use sonication apply_heat->sonicate sonicate->is_dissolved check_purity Check purity of compound and solvent sonicate->check_purity try_new_solvent Try a different solvent or co-solvent check_purity->try_new_solvent try_new_solvent->is_dissolved failure Failure: Compound Insoluble try_new_solvent->failure

Caption: A logical workflow for troubleshooting solubility issues.

G Factors Influencing Solubility solubility Solubility solute_props Solute Properties (Polarity, Size, H-bonding) solubility->solute_props solvent_props Solvent Properties (Polarity, H-bonding) solubility->solvent_props temperature Temperature solubility->temperature pressure Pressure (Mainly for gases) solubility->pressure purity Purity of Solute and Solvent solubility->purity

Caption: Key factors that influence the solubility of a compound.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Methyl 2-(3-bromophenyl)acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Methyl 2-(3-bromophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis method is the Fischer esterification of 2-(3-bromophenyl)acetic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[1] Another effective method involves the reaction of 2-(3-bromophenyl)acetic acid with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[2]

Q2: What are the primary challenges when scaling up the Fischer esterification of 2-(3-bromophenyl)acetic acid?

A2: The main challenge in scaling up Fischer esterification is the reversible nature of the reaction.[3][4] To achieve high yields on a larger scale, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of methanol or by removing the water that is formed as a byproduct.[3][4] Inadequate removal of water can lead to lower conversion rates and product yields.

Q3: What are potential side reactions to be aware of during the synthesis?

A3: Besides the reverse reaction (hydrolysis of the ester), potential side reactions during Fischer esterification, especially at elevated temperatures and with strong acid catalysts, can include the dehydration of methanol to form dimethyl ether. While not extensively documented for this specific substrate, impurities in the 2-(3-bromophenyl)acetic acid starting material could also lead to undesired byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting material (2-(3-bromophenyl)acetic acid) on a TLC plate to visualize the consumption of the reactant and the formation of the product ester.

Q5: What are the recommended purification methods for this compound on a larger scale?

A5: For larger-scale purification, distillation is a standard method to isolate the final product, especially if the ester is more volatile than the other components in the reaction mixture.[5] An initial workup involving washing the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst is crucial before distillation.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield 1. Incomplete reaction due to equilibrium: The Fischer esterification is a reversible reaction.[3][4] 2. Presence of water: Water in the reactants or formed during the reaction can shift the equilibrium back to the starting materials.[3][4] 3. Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.1. Use excess methanol: Employing methanol as the solvent ensures a large excess, driving the reaction forward.[3] 2. Remove water: Use a Dean-Stark apparatus for azeotropic removal of water if a co-solvent like toluene is used. Alternatively, add a dehydrating agent like molecular sieves. 3. Optimize catalyst loading: Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is used.
Product Contamination 1. Residual starting material: Incomplete reaction. 2. Acid catalyst residue: Incomplete neutralization during workup. 3. Side reaction byproducts: May occur under harsh reaction conditions.1. Monitor reaction to completion: Use TLC to ensure all the starting carboxylic acid has been consumed. 2. Thorough workup: Wash the organic layer multiple times with a saturated sodium bicarbonate solution to completely remove the acid catalyst.[6] 3. Optimize reaction conditions: Consider using milder catalysts or lower reaction temperatures to minimize side reactions.
Difficulty in Purification 1. Formation of an emulsion during workup: Can occur during the aqueous wash steps. 2. Co-distillation with impurities: Impurities with boiling points close to the product.1. Break the emulsion: Add brine (saturated NaCl solution) during the workup to help break up emulsions. 2. Fractional distillation: If simple distillation is insufficient, employ fractional distillation for better separation of components with close boiling points.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from a general method for the synthesis of a similar compound, methyl 2-(2-bromophenyl)acetate, which achieved a 99% yield.[1]

Materials:

  • 2-(3-bromophenyl)acetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve 2-(3-bromophenyl)acetic acid in an excess of anhydrous methanol (e.g., 10 mL of methanol per 1 g of acid) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 30 minutes to an hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (3 x volume of water).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Esterification using Methyl Iodide and Potassium Carbonate

This method has been reported to produce this compound in quantitative yield.[2]

Materials:

  • 2-(3-bromophenyl)acetic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Methyl iodide

  • Celite

  • Silica gel for chromatography

  • Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Under an inert atmosphere, dissolve 2-(3-bromophenyl)acetic acid and dried potassium carbonate in acetone.

  • Add methyl iodide dropwise to the reaction mixture.

  • Stir the reaction mixture at 30 °C for approximately 67 hours.

  • After cooling to room temperature, filter the suspension through Celite to remove inorganic salts.

  • Remove the solvent in vacuo.

  • Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Data Presentation

Table 1: Comparison of Synthesis Methods for Methyl 2-(aryl)acetates

MethodReactantsCatalyst/BaseSolventReaction TimeTemperatureYieldReference
Fischer Esterification (for 2-bromo isomer)2-(2-bromophenyl)acetic acid, MethanolSulfuric AcidMethanol30 minReflux99%[1]
Alkylation2-(3-bromophenyl)acetic acid, Methyl iodideK₂CO₃Acetone67 h30 °C100%[2]

Visualizations

Fischer Esterification Workflow

FischerEsterificationWorkflow Fischer Esterification Workflow Reactants 2-(3-bromophenyl)acetic acid + Methanol (excess) Catalyst Add H₂SO₄ (catalytic) Reactants->Catalyst Reaction Reflux Catalyst->Reaction Workup1 Remove excess Methanol Reaction->Workup1 Workup2 Aqueous Workup (Wash with NaHCO₃) Workup1->Workup2 Drying Dry organic layer (e.g., Na₂SO₄) Workup2->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting Logic for Low Yield

Caption: A logical flowchart for troubleshooting low yields in the Fischer esterification process.

References

Methods for removing unreacted starting materials from Methyl 2-(3-bromophenyl)acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-bromophenyl)acetate. Our goal is to help you address common issues related to the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route used. For a typical Fischer esterification synthesis from 3-bromophenylacetic acid and methanol, the primary impurities are:

  • Unreacted 3-bromophenylacetic acid: The acidic starting material.

  • Excess Methanol: The alcohol used in the esterification.

  • Water: A byproduct of the esterification reaction.

  • Acid catalyst: Such as sulfuric acid or p-toluenesulfonic acid, if used.

If other synthetic methods like cross-coupling reactions are employed, impurities could include residual catalysts (e.g., palladium, nickel, or copper), ligands, and solvents.[1]

Q2: What are the primary methods for removing unreacted 3-bromophenylacetic acid?

A2: The most effective method for removing acidic impurities like unreacted 3-bromophenylacetic acid is a liquid-liquid extraction using a mild aqueous base.[2][3][4] A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically used to neutralize and extract the acidic starting material into the aqueous phase, leaving the desired ester in the organic phase.[2][3]

Q3: How can I remove residual methanol from my product?

A3: Residual methanol can be removed through several techniques:

  • Aqueous Washes: Washing the organic layer with water or brine during liquid-liquid extraction will remove a significant portion of the methanol.

  • Drying: Using a drying agent like anhydrous sodium sulfate or magnesium sulfate will remove both water and residual methanol.[5]

  • Evaporation: If the product is stable, removing the solvent under reduced pressure using a rotary evaporator will also remove volatile impurities like methanol.

  • Fractional Distillation: For higher purity, fractional distillation can effectively separate the methanol from the higher-boiling point this compound.[2]

Q4: Is column chromatography necessary for purifying this compound?

A4: Column chromatography is not always necessary but is recommended when high purity is required, especially for downstream applications like in drug development.[6] If the initial workup with basic and aqueous washes does not yield a product of sufficient purity, column chromatography using silica gel is a highly effective method for separating the desired ester from non-acidic, non-polar impurities and any remaining starting materials.[7]

Q5: My purified this compound appears as a yellow oil, but I expected a colorless liquid. Is this a cause for concern?

A5: While pure this compound is often described as a clear or colorless to slightly yellow liquid, a distinct yellow color may indicate the presence of impurities.[5] These could be colored byproducts from the reaction or residual starting materials that have degraded over time. If the color is a concern for your application, further purification by column chromatography or distillation may be necessary.

Troubleshooting Guides

Liquid-Liquid Extraction

Issue 1: Emulsion formation during washing with a basic solution.

  • Cause: Vigorous shaking of the separatory funnel, especially when using a basic solution, can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for some time.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

    • If the emulsion persists, filter the mixture through a pad of celite or glass wool.

Issue 2: The aqueous layer is not basic after washing with NaHCO₃ solution.

  • Cause: A large amount of unreacted acidic starting material is present in the crude product, which has neutralized the added base.

  • Solution:

    • Perform additional washes with fresh portions of the saturated NaHCO₃ solution.

    • Test the pH of the aqueous layer after each wash to ensure it is basic, indicating that all the acidic impurity has been neutralized.

Column Chromatography

Issue 3: The product is not moving from the origin on the TLC plate with the chosen solvent system.

  • Cause: The eluent (solvent system) is not polar enough to move the relatively polar ester up the silica plate.

  • Solution:

    • Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the polarity (e.g., 90:10, 85:15) until the desired separation is observed on the TLC plate, with the product having an Rf value of approximately 0.2-0.4.

Issue 4: The product elutes too quickly from the column (high Rf value).

  • Cause: The eluent is too polar, causing the product to travel with the solvent front and not separate effectively from other compounds.

  • Solution:

    • Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

    • Test different solvent ratios with TLC to find an optimal system that provides good separation between your product and any impurities.

Issue 5: The collected fractions are still impure.

  • Cause:

    • The column was not packed properly, leading to channeling.

    • The sample was loaded in too large a volume of solvent.

    • The chosen eluent does not provide adequate separation.

  • Solution:

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Dissolve the crude product in the minimum amount of solvent for loading onto the column.

    • Re-evaluate the solvent system using TLC to ensure there is a clear separation between the spot of your product and any impurities.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodImpurities RemovedTypical Purity AchievedAdvantagesDisadvantages
Liquid-Liquid Extraction Unreacted carboxylic acid, excess alcohol, water-soluble impurities90-95%Fast, simple, and effective for removing acidic impurities.May not remove non-polar impurities. Emulsions can form.
Column Chromatography A wide range of impurities, including non-polar byproducts and closely related compounds>98%High resolution and can yield very pure product.Time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Fractional Distillation Volatile impurities (e.g., methanol), some byproducts with different boiling points>97%Effective for removing impurities with significantly different boiling points.Requires the product to be thermally stable. Not effective for separating compounds with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove unreacted 3-bromophenylacetic acid and other water-soluble impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10 volumes of solvent to 1 volume of crude product).

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately half the volume of the organic layer). Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Separate the aqueous layer. Repeat this wash until the aqueous layer is basic (test with pH paper).

  • Aqueous Wash: Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic layer) to remove any remaining base and water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break any emulsions and remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for obtaining high-purity this compound.

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Develop the TLC plate with different ratios (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the elution by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude_product Crude Methyl 2-(3-bromophenyl)acetate dissolve Dissolve in Organic Solvent crude_product->dissolve extraction Liquid-Liquid Extraction (NaHCO3, H2O, Brine) dissolve->extraction drying Dry with Na2SO4 extraction->drying filtration Filter drying->filtration evaporation Solvent Evaporation filtration->evaporation pure_product Purified Product (>95% Purity) evaporation->pure_product column_chromatography Column Chromatography (if necessary) pure_product->column_chromatography Further Purification high_purity_product High Purity Product (>98% Purity) column_chromatography->high_purity_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Impure Product after Initial Workup check_purity Analyze Purity (TLC, NMR, GC-MS) start->check_purity is_acidic Acidic Impurities Present? check_purity->is_acidic is_nonpolar Non-polar Impurities Present? is_acidic->is_nonpolar No repeat_wash Repeat Basic Wash (e.g., NaHCO3) is_acidic->repeat_wash Yes column Perform Column Chromatography is_nonpolar->column Yes distillation Consider Fractional Distillation is_nonpolar->distillation Maybe end Pure Product is_nonpolar->end No repeat_wash->check_purity column->end distillation->end

Caption: Decision-making flowchart for troubleshooting the purification process.

References

Technical Support Center: Optimizing Workup Procedures for Reactions Involving Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions utilizing Methyl 2-(3-bromophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile building block commonly employed in cross-coupling reactions. The most frequent applications include Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[1] It can also be used in other cross-coupling reactions catalyzed by nickel or copper.

Q2: What is a general workup procedure for a Suzuki-Miyaura coupling reaction using this compound?

A2: A typical workup procedure for a Suzuki-Miyaura coupling reaction involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate and washing with water or an aqueous solution. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.[2][3]

Q3: How can I remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?

A3: Residual palladium can be removed by several methods. A common technique is to filter the reaction mixture through a pad of Celite.[2][4] For more efficient removal, solid-supported palladium scavengers, such as those with thiol-based functionalities, can be used.[4] In some cases, treatment with activated carbon can also be effective.[5] Another approach involves precipitation of the catalyst, which can then be removed by filtration.

Q4: My reaction involves a water-miscible solvent like THF, and I'm consistently getting emulsions during extraction. What should I do?

A4: Tetrahydrofuran (THF) is known to cause emulsions during aqueous workups due to its miscibility with water. The most effective strategy is to remove the THF under reduced pressure using a rotary evaporator before starting the aqueous workup. The resulting residue can then be redissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane for the extraction.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue 1: Persistent Emulsion Formation During Extraction

A persistent emulsion is a stable mixture of two immiscible liquids that fails to separate, complicating the isolation of the desired product.

Possible Causes and Solutions:

CauseSolution
Finely dispersed solids or catalyst residuesFilter the reaction mixture through a pad of Celite before extraction.[2][7]
High concentration of reaction mixtureDilute the organic layer significantly (5-10 times the original volume).[7]
Surfactant-like byproductsAdd a saturated aqueous solution of sodium chloride (brine) or solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer.[6][7][8] This process, known as "salting out," can help break the emulsion.
Unfavorable solvent propertiesGently swirl instead of vigorously shaking the separatory funnel to minimize emulsion formation.[8] If an emulsion has already formed, consider adding a small amount of a different organic solvent to alter the polarity.[8]
Cell lysis or protein presence (in biological sample extractions)Centrifuge the mixture to aid in phase separation.[9]
Issue 2: Difficulty Removing Palladium Catalyst and Phosphine Ligands

Incomplete removal of the palladium catalyst and its ligands can contaminate the final product and interfere with subsequent reactions or biological assays.

Methods for Palladium and Ligand Removal:

MethodDescriptionAdvantagesDisadvantages
Filtration through Celite The reaction mixture is passed through a pad of Celite to physically adsorb the catalyst.[4][10]Simple and inexpensive.May not be sufficient for complete removal.
Silica Gel Scavengers Thiol-functionalized silica gels can selectively bind to palladium.[4]High efficiency for palladium removal.Can be costly.
Activated Carbon Stirring the reaction mixture with activated carbon can adsorb the catalyst.[5]Effective for many palladium species.Can sometimes adsorb the product, leading to lower yields.
Aqueous Washes Specific aqueous solutions can be used to extract the catalyst. For example, a wash with an aqueous solution of N-acetyl cysteine may be effective.[5]Can be a cost-effective method.May require optimization for specific catalyst systems.
Oxidation of Phosphine Ligands Addition of an oxidizing agent (e.g., hydrogen peroxide) can convert phosphine ligands to their more polar phosphine oxides, which are often more easily removed by extraction or chromatography.[5]Can simplify purification.Requires careful control of reaction conditions to avoid over-oxidation or side reactions with the desired product.

Experimental Protocols

Protocol 1: General Workup for a Suzuki-Miyaura Coupling Reaction
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quenching and Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (typically 3 volumes).

  • Filtration (if necessary): If a significant amount of solid is present (e.g., catalyst), filter the mixture through a pad of Celite. Wash the filter cake with the same organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (1-2 volumes). Separate the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and some polar impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][3]

Protocol 2: Workup Procedure for Buchwald-Hartwig Amination
  • Cooling and Dilution: After completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.[11]

  • Filtration: Filter the mixture through Celite to remove the palladium catalyst and inorganic salts.[10]

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[11][12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[11][12]

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired aminated product.[10][12]

Visualizations

General_Workup_Workflow Start Reaction Completion Cool Cool to Room Temperature Start->Cool Dilute Dilute with Organic Solvent Cool->Dilute Filter Filter through Celite (if solids are present) Dilute->Filter Wash_H2O Wash with Water Filter->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: General experimental workflow for the workup of a cross-coupling reaction.

Troubleshooting_Emulsion Emulsion Persistent Emulsion Forms During Extraction Filter Filter through Celite Emulsion->Filter Solids Present? Add_Brine Add Saturated Brine ('Salting Out') Emulsion->Add_Brine No Solids Solvent_Swap Evaporate Reaction Solvent and Redissolve in Another Emulsion->Solvent_Swap Water-Miscible Solvent Used? Filter->Add_Brine Emulsion Persists Separation Phases Separate Filter->Separation Resolved Dilute Dilute Organic Layer Add_Brine->Dilute Emulsion Persists Add_Brine->Separation Resolved Centrifuge Centrifuge the Mixture Dilute->Centrifuge Emulsion Persists Dilute->Separation Resolved Centrifuge->Separation Resolved Solvent_Swap->Separation Resolved

Caption: Troubleshooting decision tree for resolving emulsion formation during workup.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2-(bromophenyl)acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Reactivity of Methyl 2-(2-bromophenyl)acetate, Methyl 2-(3-bromophenyl)acetate, and Methyl 2-(4-bromophenyl)acetate in Key Organic Transformations.

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The bromophenylacetate framework serves as a versatile building block, with the isomeric position of the bromine atom significantly influencing its reactivity in a variety of synthetic transformations. This guide provides a comparative analysis of the reactivity of Methyl 2-(2-bromophenyl)acetate, this compound, and Methyl 2-(4-bromophenyl)acetate in three common and critical reaction classes: Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and ester hydrolysis. This comparison is supported by established chemical principles and provides detailed experimental protocols for these key reactions.

Executive Summary of Reactivity Comparison

The reactivity of the three isomers of Methyl 2-(bromophenyl)acetate is dictated by a combination of electronic and steric effects imparted by the bromine substituent and the methyl acetate group. A summary of the expected relative reactivity is presented below.

Reaction TypeMost Reactive IsomerLeast Reactive IsomerKey Influencing Factors
Suzuki-Miyaura Coupling Methyl 2-(4-bromophenyl)acetateMethyl 2-(2-bromophenyl)acetateSteric hindrance at the ortho position.
Nucleophilic Aromatic Substitution Generally low reactivity for all isomersThis compoundLack of strong electron-withdrawing groups; subtle inductive and resonance effects.
Ester Hydrolysis (Base-Catalyzed) Methyl 2-(4-bromophenyl)acetateMethyl 2-(2-bromophenyl)acetateElectronic effects of the bromine substituent on the carbonyl carbon's electrophilicity.

Comparative Reactivity in Detail

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product.[1][2]

The relative reactivity of the Methyl 2-(bromophenyl)acetate isomers in Suzuki-Miyaura coupling is primarily governed by steric hindrance around the carbon-bromine bond.

  • Methyl 2-(2-bromophenyl)acetate (ortho-isomer): The proximity of the methyl acetate group to the bromine atom creates significant steric hindrance. This bulkiness impedes the approach of the bulky palladium catalyst for the initial oxidative addition step, thereby reducing the reaction rate.[3][4]

  • This compound (meta-isomer): This isomer experiences less steric hindrance compared to the ortho-isomer, allowing for more facile access of the palladium catalyst.

  • Methyl 2-(4-bromophenyl)acetate (para-isomer): With the methyl acetate group positioned furthest from the bromine atom, this isomer presents the least steric hindrance, generally leading to the highest reactivity in Suzuki-Miyaura coupling reactions.

The electronic effects of the methyl acetate group, being weakly electron-withdrawing, have a less pronounced impact on the relative reactivity of the isomers in this context compared to the dominant steric effects.

Suzuki_Reactivity cluster_reactivity Relative Reactivity in Suzuki-Miyaura Coupling Para-isomer Para-isomer Meta-isomer Meta-isomer Para-isomer->Meta-isomer > Ortho-isomer Ortho-isomer Meta-isomer->Ortho-isomer > caption Decreasing reactivity due to steric hindrance.

Fig. 1: Relative reactivity of isomers in Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[5][6] This reaction is generally favored by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group, which stabilize the negative charge of the intermediate.[7]

The methyl acetate group is a weakly electron-withdrawing group and does not strongly activate the aromatic ring towards nucleophilic attack. Therefore, all three isomers of Methyl 2-(bromophenyl)acetate are expected to exhibit low reactivity under typical SNAr conditions.

  • Methyl 2-(2-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate (ortho- and para-isomers): The electron-withdrawing effect of the methyl acetate group can offer some stabilization to the Meisenheimer intermediate when the substituent is in the ortho or para position. However, this effect is weak.

  • This compound (meta-isomer): With the substituent in the meta position, the resonance stabilization of the negative charge in the Meisenheimer complex is less effective.[5] Consequently, the meta-isomer is predicted to be the least reactive of the three.

It is important to note that harsh reaction conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) would likely be necessary to achieve any significant conversion for all three isomers.

SNAr_Workflow A Aryl Halide C Addition of Nucleophile A->C B Nucleophile B->C D Meisenheimer Complex (Resonance Stabilized) C->D E Elimination of Halide D->E F Substituted Product E->F

Fig. 2: General workflow for Nucleophilic Aromatic Substitution.
Ester Hydrolysis

The hydrolysis of esters can be catalyzed by either acid or base.[8] In base-catalyzed hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to give a carboxylate and an alcohol.

The electronic effects of the bromine substituent on the phenyl ring influence the electrophilicity of the carbonyl carbon and thus the rate of hydrolysis.

  • Methyl 2-(2-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate (ortho- and para-isomers): Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). For ortho and para positions, both effects are at play. The inductive effect, which increases the electrophilicity of the carbonyl carbon and accelerates the reaction, is generally considered to be stronger than the resonance effect. The para-isomer, being free of steric hindrance, is expected to be the most reactive. The ortho-isomer's reactivity will be a balance between the electronic activation and potential steric hindrance from the bromine atom near the reaction center.

  • This compound (meta-isomer): At the meta position, the electron-withdrawing inductive effect of bromine is still operative, making the carbonyl carbon more electrophilic than in the unsubstituted methyl phenylacetate. However, the resonance effect is not transmitted to the meta position.

Based on these electronic arguments, the expected order of reactivity for base-catalyzed hydrolysis is: para > ortho > meta.

Experimental Protocols

The following are representative experimental protocols for the reactions discussed. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 2-(bromophenyl)acetate isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Methyl 2-(bromophenyl)acetate isomer, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Nucleophilic Aromatic Substitution

Materials:

  • Methyl 2-(bromophenyl)acetate isomer (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Methyl 2-(bromophenyl)acetate isomer and anhydrous DMF.

  • Add sodium methoxide to the solution and heat the reaction mixture to 100-120 °C.

  • Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

General Experimental Protocol for Base-Catalyzed Ester Hydrolysis

Materials:

  • Methyl 2-(bromophenyl)acetate isomer (1.0 mmol)

  • Sodium hydroxide (NaOH) (2.0 mmol)

  • Methanol (5 mL)

  • Water (2 mL)

Procedure:

  • Dissolve the Methyl 2-(bromophenyl)acetate isomer in methanol in a round-bottom flask.

  • Add the sodium hydroxide solution (dissolved in water) to the flask.

  • Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water (10 mL) and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding 2-(bromophenyl)acetic acid.

This guide provides a foundational understanding of the relative reactivities of Methyl 2-(bromophenyl)acetate isomers. Researchers are encouraged to use this information as a starting point for their synthetic endeavors, recognizing that empirical optimization is often necessary to achieve desired outcomes.

References

Comparative analysis of different palladium catalysts for the Heck reaction with Methyl 2-(3-bromophenyl)acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This guide provides a comparative analysis of various palladium catalysts for the Heck reaction of Methyl 2-(3-bromophenyl)acetate, a substrate of interest in the synthesis of pharmaceutical intermediates and other fine chemicals. The presence of the electron-withdrawing ester group on the aryl bromide substrate influences the reactivity and requires careful selection of the catalytic system to achieve optimal performance.[1] This document will delve into the performance of different catalyst systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Heck reaction is critically dependent on the nature of its ligand sphere, which influences its stability, activity, and selectivity.[1] Below is a summary of the performance of several classes of palladium catalysts in the Heck reaction of aryl bromides with acrylates, providing a valuable reference for the reaction with this compound.

Catalyst SystemLigand TypeOlefinBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / PPh₃Monodentate PhosphineMethyl AcrylateEt₃NDMF10024~70-80~70-80~3-4
Pd(OAc)₂ / P(o-tolyl)₃Monodentate PhosphineMethyl AcrylateK₂CO₃DMF/H₂O804~85-95~85-95~21-24
PdCl₂(PPh₃)₂Preformed ComplexMethyl AcrylateEt₃NAcetonitrile8018~80-90~80-90~4-5
Palladacycle (e.g., Herrmann's catalyst)PalladacycleButyl AcrylateNaOAcNMP1302>95up to 20,000up to 10,000
Pd(OAc)₂ / NHCN-Heterocyclic CarbeneButyl AcrylateK₂CO₃Toluene12012~90-99~90-99~7-8
Pd/C (3 mol%)HeterogeneousAcrylic AcidK₂CO₃DMF/H₂O1003~96~32~11

Note: The data presented is a compilation from various sources and may involve different aryl bromides with similar electronic properties to this compound. Performance can vary based on the exact substrate and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of the Heck reaction. Below are representative procedures for two common types of palladium catalyst systems.

Protocol 1: Homogeneous Catalysis with a Phosphine Ligand

This protocol describes a general procedure for the Heck reaction using a palladium acetate precursor with a phosphine ligand.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Methyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Anhydrous Water (H₂O, 1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and degassed water via syringe.

  • Add potassium carbonate to the mixture.

  • Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis with Palladium on Carbon

This protocol outlines a procedure for the Heck reaction using a commercially available heterogeneous catalyst, which simplifies product purification.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Acrylic acid (1.2 mmol, 1.2 equiv)

  • Palladium on activated carbon (Pd/C, 10 wt%, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 4 mL)

  • Water (H₂O, 1 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, Pd/C, and potassium carbonate.

  • Add DMF and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mechanistic Insights and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.

Heck_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) AlkeneComplex AlkeneComplex ArPd(II)BrL2->AlkeneComplex Alkene Coordination SigmaAlkylPd(II) SigmaAlkylPd(II) AlkeneComplex->SigmaAlkylPd(II) Migratory Insertion HPd(II)BrL2 HPd(II)BrL2 SigmaAlkylPd(II)->HPd(II)BrL2 β-Hydride Elimination Product Product SigmaAlkylPd(II)->Product HPd(II)BrL2->Pd(0)L2 Reductive Elimination (+ Base) Base-HBr Base-HBr HPd(II)BrL2->Base-HBr Ar-Br Ar-Br Ar-Br->ArPd(II)BrL2 Alkene Alkene Alkene->AlkeneComplex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The diagram above illustrates the generally accepted catalytic cycle for the Heck reaction, which proceeds through a Pd(0)/Pd(II) cycle.[1][3] The key steps include oxidative addition of the aryl bromide to the active Pd(0) catalyst, coordination of the alkene, migratory insertion, β-hydride elimination to form the product, and finally, reductive elimination to regenerate the Pd(0) catalyst with the aid of a base.[3]

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Reactants, Catalyst, Solvent, Base) Start->ReactionSetup Heating Heating and Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Heck reaction.

This workflow provides a standardized sequence of operations for performing the Heck reaction in a laboratory setting, from the initial setup to the final analysis of the purified product. Following a systematic workflow is essential for achieving reproducible and reliable results.

References

A Comparative Guide to Validating the Purity of Methyl 2-(3-bromophenyl)acetate using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of active pharmaceutical ingredients (APIs) and chemical intermediates, rigorous purity assessment is a cornerstone of quality control and regulatory compliance.[1][2][3] Methyl 2-(3-bromophenyl)acetate, an important building block in organic synthesis, requires precise analytical characterization to ensure its identity, purity, and the absence of potentially harmful impurities.[4] This guide provides a comparative overview and detailed protocols for two orthogonal and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds, making it ideal for quantifying the main component and non-volatile impurities.[5][6] Conversely, Gas Chromatography (GC), especially when coupled with a Mass Spectrometer (MS), excels in the separation and identification of volatile and semi-volatile compounds, such as residual solvents or volatile by-products.[7][8] Employing both methods provides a comprehensive impurity profile, ensuring the material's suitability for its intended use.[9]

Overall Analytical Workflow

The comprehensive purity validation of a chemical entity like this compound involves a systematic workflow. This process begins with sample preparation and proceeds through parallel analysis by HPLC for quantitative purity and GC-MS for volatile impurity identification, culminating in an integrated purity report.

Purity_Validation_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting A Sample Receipt & Login B Stock Solution Preparation (e.g., 1 mg/mL in Acetonitrile) A->B C Working Standard & Sample Dilution B->C D HPLC-UV Analysis (Quantitative Purity, Non-Volatile Impurities) C->D E GC-MS Analysis (Identity Confirmation, Volatile Impurities) C->E F HPLC Data Processing (Peak Integration, Area % Calculation) D->F G GC-MS Data Processing (Library Search, Peak Identification) E->G H Data Integration & Review F->H G->H I Final Certificate of Analysis (CoA) H->I Complementary_Techniques cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis HPLC HPLC-UV Purity Quantitative Purity (Area %) HPLC->Purity NonVolatile Non-Volatile Impurities HPLC->NonVolatile Assessment Comprehensive Purity Assessment Purity->Assessment NonVolatile->Assessment GCMS GC-MS Identity Identity Confirmation (MS Spectrum) GCMS->Identity Volatile Volatile Impurity Identification GCMS->Volatile Identity->Assessment Volatile->Assessment

References

Interpreting the Mass Spectrometry Data of Methyl 2-(3-bromophenyl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and organic synthesis, accurate structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone technique for this purpose, providing vital information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the electron ionization mass spectrometry (EI-MS) data for Methyl 2-(3-bromophenyl)acetate, presenting a comparative analysis with its structural isomers and its non-brominated analog to aid in its unambiguous identification.

Comparison of Mass Spectra

The following table summarizes the key mass-to-charge ratio (m/z) values and their relative intensities for this compound and related compounds. This quantitative data highlights the characteristic fragmentation patterns that enable differentiation between these structurally similar molecules.

CompoundMolecular Ion (M+) [m/z][M-31]+ (Loss of OCH3)[M-59]+ (Loss of COOCH3)Tropylium Ion [m/z]Other Key Fragments [m/z]
Methyl 2-phenylacetate1501199191 (Base Peak)65
This compound 228/230 (1:1) 197/199 (1:1) 169/171 (1:1) 169/171 (1:1) 90 (Base Peak)
Methyl 2-(2-bromophenyl)acetate228/230 (1:1)197/199 (1:1)169/171 (1:1)169/171 (1:1)90
Methyl 2-(4-bromophenyl)acetate228/230 (1:1)197/199 (1:1)169/171 (1:1)169/171 (1:1)90

Note: The presence of bromine results in characteristic isotopic peaks (M+ and M+2) with an approximate 1:1 intensity ratio, which is a key diagnostic feature for all the brominated compounds listed.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectra presented in this guide were obtained using a standard electron ionization mass spectrometer. The general experimental procedure is outlined below:

  • Sample Introduction: A small amount of the analyte is introduced into the instrument, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized under a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the separated ions, and the signal is amplified.

  • Data Acquisition: A computer records the abundance of each ion at its specific m/z value, generating a mass spectrum.

Fragmentation Pathway of this compound

The fragmentation of this compound in EI-MS is a predictable process that gives rise to the characteristic peaks observed in its spectrum. The primary fragmentation pathways are illustrated in the following diagram:

fragmentation_pathway M This compound (m/z 228/230) F1 [M - OCH3]+ (m/z 197/199) M->F1 - OCH3 F2 [M - COOCH3]+ (m/z 169/171) Bromotropylium ion M->F2 - COOCH3 F4 [C7H7]+ (m/z 91) (Loss of Br) F2->F4 - Br F5 [C6H4]+ (m/z 76) (Loss of Br and CH2CO) F2->F5 - CH2CO F3 [C7H6Br]+ (m/z 169/171) F6 [C5H5]+ (m/z 65) F4->F6 - C2H2

Caption: Fragmentation pathway of this compound.

Interpretation and Comparison

The mass spectrum of This compound is characterized by its molecular ion peaks at m/z 228 and 230, reflecting the natural isotopic abundance of bromine (79Br and 81Br). A key fragmentation is the loss of the methoxy group (-OCH3), resulting in intense peaks at m/z 197 and 199.[1] Subsequent loss of carbon monoxide (CO) can lead to the formation of the bromotropylium ion at m/z 169 and 171. The base peak in the spectrum is often observed at m/z 90, which corresponds to the C7H6+ ion, likely a tropylium cation formed after the loss of the bromine atom and the ester group.

In comparison, Methyl 2-phenylacetate , lacking the bromine atom, exhibits a molecular ion peak at m/z 150.[2][3][4] Its fragmentation is dominated by the formation of the tropylium ion (C7H7+) at m/z 91, which is typically the base peak.[2][5] The loss of the methoxy group gives a fragment at m/z 119.

The mass spectra of the ortho- and para-isomers, Methyl 2-(2-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate , are very similar to the meta-isomer.[6][7] All three isomers show the characteristic isotopic molecular ion peaks at m/z 228/230 and major fragments at m/z 197/199 and 169/171. While subtle differences in the relative intensities of these fragments may exist due to the different positions of the bromine atom influencing bond stabilities, these are often not pronounced enough for unambiguous differentiation by mass spectrometry alone. Therefore, chromatographic separation (e.g., GC-MS) is essential to distinguish between these positional isomers.

References

Spectroscopic comparison between Methyl 2-(3-bromophenyl)acetate and its reaction products.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a starting material and its subsequent reaction products is paramount for reaction monitoring, structural elucidation, and quality control. This guide provides a detailed spectroscopic comparison of Methyl 2-(3-bromophenyl)acetate and its derivatives formed through common organic transformations: hydrolysis, amidation, and Suzuki cross-coupling.

This publication presents a comprehensive analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its corresponding carboxylic acid, amide, and biaryl products. Detailed experimental protocols for these transformations and the subsequent spectroscopic analyses are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its reaction products.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-H-CH₂--OCH₃-OH / -NH₂
This compound7.18-7.44 (m, 4H)3.61 (s, 2H)3.69 (s, 3H)-
2-(3-bromophenyl)acetic acid7.18-7.44 (m, 4H)[1]3.61 (s, 2H)[1]-~11 (br s, 1H)[1]
2-(3-bromophenyl)acetamide7.1-7.5 (m, 4H)3.5 (s, 2H)-5.5-7.5 (br s, 2H)
Methyl 2-(biphenyl-3-yl)acetate7.3-7.6 (m, 9H)3.7 (s, 2H)3.7 (s, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC=OAr-C-CH₂--OCH₃
This compound171.1122.6 (C-Br), 127.9, 130.2, 130.8, 132.9, 136.340.552.3
2-(3-bromophenyl)acetic acid177.07[1]121.43, 131.06, 131.71, 132.11[1]40.34[1]-
2-(3-bromophenyl)acetamide~173~122 (C-Br), 128-138~42-
Methyl 2-(biphenyl-3-yl)acetate~172~127-141~41~52

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC=O StretchC-O StretchN-H StretchAr-H BendingC-Br Stretch
This compound~1740~1200-~780, 680~600
2-(3-bromophenyl)acetic acid~1700~1250- (O-H stretch ~3000, broad)~780, 680~600
2-(3-bromophenyl)acetamide~1660-~3350, 3180~780, 680~600
Methyl 2-(biphenyl-3-yl)acetate~1735~1200-~760, 700-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound228/230169/171 ([M-COOCH₃]⁺), 151 ([M-Br]⁺)
2-(3-bromophenyl)acetic acid214/216169/171 ([M-COOH]⁺), 135 ([M-Br]⁺)
2-(3-bromophenyl)acetamide213/215170/172 ([M-CONH₂]⁺), 134 ([M-Br]⁺)
Methyl 2-(biphenyl-3-yl)acetate226167 ([M-COOCH₃]⁺), 152

Experimental Protocols

Detailed methodologies for the key reactions and spectroscopic analyses are provided below.

Hydrolysis of this compound to 2-(3-bromophenyl)acetic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 2-(3-bromophenyl)acetic acid as a solid.

Amidation of this compound to 2-(3-bromophenyl)acetamide

Materials:

  • This compound

  • Ammonia (7 N solution in methanol)

  • Sealed tube or pressure vessel

Procedure:

  • Place this compound (1.0 eq) in a sealed tube.

  • Add a 7 N solution of ammonia in methanol (excess).

  • Seal the tube and heat it to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Spectra were recorded on an FTIR spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Transformations

The following diagrams illustrate the reaction pathway and a typical experimental workflow for the spectroscopic comparison.

Reaction_Pathway Start This compound Hydrolysis Hydrolysis (NaOH, H₂O/MeOH) Start->Hydrolysis Amidation Amidation (NH₃/MeOH) Start->Amidation Suzuki Suzuki Coupling (PhB(OH)₂, Pd(OAc)₂, K₂CO₃) Start->Suzuki Product1 2-(3-bromophenyl)acetic acid Hydrolysis->Product1 Product2 2-(3-bromophenyl)acetamide Amidation->Product2 Product3 Methyl 2-(biphenyl-3-yl)acetate Suzuki->Product3

Caption: Reaction pathways from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Reaction_Setup Reaction Setup Reaction Reaction Reaction_Setup->Reaction Workup Work-up & Purification Reaction->Workup NMR ¹H & ¹³C NMR Workup->NMR IR IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Compare Compare Spectra of Starting Material & Products NMR->Compare IR->Compare MS->Compare

Caption: General workflow for synthesis and spectroscopic comparison.

References

Efficacy of Methyl 2-(3-bromophenyl)acetate in the Synthesis of Anti-inflammatory Drug Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Methyl 2-(3-bromophenyl)acetate as a precursor in the synthesis of anti-inflammatory drugs, with a focus on the widely used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. We will objectively compare its performance with alternative synthetic routes, supported by experimental data, detailed protocols, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway.

Data Presentation: Comparative Synthesis of Ketoprofen Precursors

The following table summarizes the efficacy of different synthetic routes to Ketoprofen and its immediate precursors. The data highlights reaction yields and key starting materials for a comparative assessment.

Starting MaterialKey Reaction Type(s)ProductReported YieldReference
This compound Analogue Ketone Rearrangement, Borylation, Suzuki Coupling(RS)-FKTP-Me (a fluorinated ketoprofen methyl ester)Radiochemical yield: 11-13%[1]
3-VinylbenzophenonePalladium-catalyzed Carbonylation, HydrolysisKetoprofen95% (Carbonylation), 90% (Hydrolysis)[2][3][4]
3-Nitrile ethyl benzophenoneHydrolysisKetoprofenUp to 98%[5]
m-Bromobenzoic AcidAcylation, Grignard Reaction, Darzens Reaction, etc.Ketoprofen32% (overall)[6]
3-BromobenzophenoneHeck Coupling3-Vinylbenzophenone80%[3]
4-Bromobenzoyl chlorideSuzuki-Miyaura Coupling4-BromobenzophenoneNot specified[7][8][9]

Experimental Protocols

Synthesis of a Ketoprofen Precursor via Suzuki-Miyaura Coupling from a this compound Analogue

This protocol is adapted from the synthesis of a fluorinated Ketoprofen methyl ester, which involves a key intermediate structurally related to this compound.[1]

Step 1: Ketone Rearrangement to form Methyl 2-(3-bromophenyl)propanoate

  • 1-(3-bromophenyl)propan-1-one is treated with a hypervalent iodine reagent to induce ketone rearrangement.

  • This reaction yields Methyl 2-(3-bromophenyl)propanoate, a close analogue of this compound.

Step 2: Palladium-Catalyzed Borylation

  • Methyl 2-(3-bromophenyl)propanoate undergoes a palladium-catalyzed borylation reaction.

  • This step results in the formation of a pinacol borane-substituted substrate.

Step 3: Hydrolysis

  • The pinacol borane is hydrolyzed to produce the corresponding boronic acid.

Step 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • The boronic acid derivative is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-fluorobenzoic acid to yield the final fluorinated ketoprofen methyl ester.

Alternative Synthesis of Ketoprofen via Heck Coupling and Carbonylation

This protocol provides an alternative route starting from 3-bromobenzophenone.[2][3][4]

Step 1: Heck Coupling to form 3-Vinylbenzophenone

  • 3-Bromobenzophenone is coupled with ethylene under Heck conditions using a palladium acetate catalyst and a suitable phosphine ligand (e.g., tri-o-tolylphosphine) in acetonitrile.

  • The reaction is carried out under pressure (20 atm of ethylene) at 125°C to yield 3-vinylbenzophenone.

Step 2: Palladium-Catalyzed Carbonylation

  • 3-Vinylbenzophenone is then subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide (10 atm) and isopropanol.

  • This step, catalyzed by a system like PdCl2(PhCN)2, (+)-NMDPP, and p-toluenesulfonic acid at 70°C, produces isopropyl α-(3-benzoylphenyl)propionate with high regioselectivity.

Step 3: Hydrolysis to Ketoprofen

  • The resulting isopropyl ester is hydrolyzed using aqueous potassium hydroxide followed by acidification with hydrochloric acid to yield Ketoprofen.

Mandatory Visualization

experimental_workflow cluster_0 Route 1: From this compound Analogue cluster_1 Route 2: Alternative via Heck Coupling A1 1-(3-bromophenyl)propan-1-one A2 Methyl 2-(3-bromophenyl)propanoate A1->A2 Ketone Rearrangement A3 Pinacol Borane Derivative A2->A3 Pd-catalyzed Borylation A4 Boronic Acid Derivative A3->A4 Hydrolysis A5 Ketoprofen Precursor A4->A5 Suzuki-Miyaura Coupling B1 3-Bromobenzophenone B2 3-Vinylbenzophenone B1->B2 Heck Coupling B3 Isopropyl α-(3-benzoylphenyl)propionate B2->B3 Pd-catalyzed Carbonylation B4 Ketoprofen B3->B4 Hydrolysis

Caption: Comparative synthetic workflows for Ketoprofen precursors.

COX_pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 prostaglandin_h2 Prostaglandin H2 (PGH2) arachidonic_acid->prostaglandin_h2 COX-1 & COX-2 cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandin_h2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids NSAIDs (e.g., Ketoprofen) nsaids->cox1 nsaids->cox2

References

Navigating Phenylacetic Acid Synthesis: A Guide to Alternatives for Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted phenylacetic acid derivatives is a cornerstone of modern medicinal chemistry. Traditionally, compounds like Methyl 2-(3-bromophenyl)acetate have served as key building blocks, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as (R)-Flurbiprofen. However, the reliance on halogenated starting materials presents certain drawbacks, including potential environmental concerns and limitations in substrate scope. This guide provides a comprehensive comparison of alternative synthetic routes that bypass the use of brominated precursors, offering potentially more efficient, versatile, and greener approaches to these valuable scaffolds.

This guide will delve into several modern synthetic methodologies, presenting a comparative analysis of their performance against the traditional route. We will explore Palladium-catalyzed cross-coupling reactions, direct C-H activation/arylation, and decarboxylative coupling strategies. For each method, we will provide a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data for the traditional route using this compound and its modern alternatives. This allows for a direct comparison of yields, reaction conditions, and catalyst loadings.

Table 1: Synthesis of Methyl 2-(3-aryl)acetates via Suzuki-Miyaura Coupling (Alternative Route)

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane901692
33-Tolylboronic acidPd(OAc)₂/SPhos (1)K₃PO₄Toluene110888

Table 2: Synthesis of Methyl 2-(3-aryl)acetates via Direct C-H Arylation (Alternative Route)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
13-IodotoluenePd(OAc)₂ (5)P(o-tol)₃ (10)Ag₂CO₃HFIP1002475
23-BromoanisolePd(TFA)₂ (10)Ac-Gly-OH (20)K₂CO₃Toluene1203668
33-Chlorobenzonitrile[Pd(IPr)Cl₂]₂ (2.5)-Cs₂CO₃Dioxane1304862

Table 3: Synthesis of Phenylacetic Acid Derivatives via Decarboxylative Coupling (Alternative Route)

EntryCarboxylic Acid PartnerCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
13-Bromobenzoic acidPd(OAc)₂ (5) / CuI (10)Ag₂CO₃DMSO1202478
2Malonic acid mono-methyl ester[Rh(cod)Cl]₂ (2.5)-Dioxane1001885

Experimental Protocols

This section provides detailed methodologies for the key alternative synthetic strategies discussed.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-(3-tolyl)acetate

Materials:

  • Methyl 2-bromoacetate

  • 3-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 3-tolylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (0.01 mmol), and SPhos (0.01 mmol).

  • Add anhydrous toluene (5 mL) to the flask, followed by methyl 2-bromoacetate (1.0 mmol).

  • The reaction mixture is heated to 110 °C and stirred for 8 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 2-(3-tolyl)acetate.

Protocol 2: Direct C-H Arylation for the Synthesis of Methyl 2-(3-tolyl)acetate

Materials:

  • Methyl acetate

  • 3-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Silver carbonate (Ag₂CO₃)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • In a pressure vessel, combine 3-iodotoluene (1.0 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.10 mmol), and silver carbonate (1.5 mmol).

  • Add methyl acetate (10 mmol) and hexafluoroisopropanol (2 mL).

  • The vessel is sealed and the reaction mixture is heated to 100 °C for 24 hours.

  • After cooling, the mixture is diluted with dichloromethane and filtered.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield methyl 2-(3-tolyl)acetate.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and alternative synthetic routes.

Traditional_Route This compound This compound Cross-Coupling Partner Cross-Coupling Partner This compound->Cross-Coupling Partner Pd Catalyst, Base Target Molecule (e.g., Flurbiprofen precursor) Target Molecule (e.g., Flurbiprofen precursor) Cross-Coupling Partner->Target Molecule (e.g., Flurbiprofen precursor)

Caption: Traditional synthesis via cross-coupling of a brominated precursor.

Suzuki_Miyaura_Route Aryl Boronic Acid Aryl Boronic Acid Methyl 2-bromoacetate Methyl 2-bromoacetate Aryl Boronic Acid->Methyl 2-bromoacetate Pd Catalyst, Base Target Molecule Precursor Target Molecule Precursor Methyl 2-bromoacetate->Target Molecule Precursor CH_Activation_Route Aryl Halide Aryl Halide Methyl Acetate Methyl Acetate Aryl Halide->Methyl Acetate Pd Catalyst, Ligand, Additive Target Molecule Precursor Target Molecule Precursor Methyl Acetate->Target Molecule Precursor Decarboxylative_Coupling_Route Aryl Carboxylic Acid Aryl Carboxylic Acid Coupling Partner Coupling Partner Aryl Carboxylic Acid->Coupling Partner Catalyst, Oxidant Target Molecule Precursor Target Molecule Precursor Coupling Partner->Target Molecule Precursor - CO2

A Comparative Guide to the Reaction Kinetics of Methyl 2-(3-bromophenyl)acetate Saponification with Various Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for the saponification of Methyl 2-(3-bromophenyl)acetate with different bases. Due to the limited availability of direct comparative kinetic data for this compound, this guide utilizes kinetic data for the closely related and well-studied compound, Methyl Phenylacetate. The principles and observed trends are then extrapolated to this compound, considering the electronic effects of the bromo substituent. This report is intended to assist researchers in selecting the most appropriate base for their specific synthetic needs, balancing reaction rate, yield, and experimental feasibility.

Executive Summary

The saponification of esters is a fundamental reaction in organic synthesis, crucial for the production of carboxylic acids from their corresponding esters. The choice of base significantly impacts the reaction rate and overall efficiency. This guide compares the performance of three common bases—Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), and Lithium Hydroxide (LiOH)—in the saponification of Methyl Phenylacetate as a proxy for this compound.

Generally, the reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. The presence of the electron-withdrawing bromine atom in the meta position of this compound is expected to increase the rate of saponification compared to the unsubstituted Methyl Phenylacetate by making the carbonyl carbon more electrophilic.

Data Presentation: Comparative Kinetic Data

The following table summarizes the available kinetic data for the saponification of phenylacetate esters with different bases. It is important to note that the experimental conditions vary between studies, which can influence the rate constants.

BaseEsterSolventTemperature (°C)Rate Constant (k) (L·mol⁻¹·s⁻¹)Reference
Sodium Hydroxide (NaOH) Methyl p-nitrobenzoateDioxane:water (3:2)351.68 x 10⁻¹[1]
Methyl benzoateDioxane:water (3:2)352.83 x 10⁻³[1]
Potassium Hydroxide (KOH) Ethyl PhenylacetateEthanolRefluxRelative rates discussed[2]
Lithium Hydroxide (LiOH) Bile Acid Methyl EstersMethanol/Dioxane or THFRoom TempHigh Yield (86-94%)[3]

Note on Data: Direct kinetic data for Methyl Phenylacetate with a range of bases under identical conditions is scarce in the literature. The data for methyl benzoates with NaOH provides a reference for the magnitude of the rate constant and the effect of substituents[1]. The study with KOH on ethyl phenylacetates provides a basis for understanding relative reactivity through Hammett plots[2]. Lithium hydroxide is noted for its utility in achieving high yields at room temperature, although specific rate constants were not provided in the cited source[3].

Discussion of Base Performance

  • Sodium Hydroxide (NaOH): As a strong and common base, NaOH provides a reliable and predictable reaction rate for saponification. The reaction kinetics are well-documented for a variety of esters, making it a good baseline for comparison.

  • Potassium Hydroxide (KOH): Often used interchangeably with NaOH, KOH is slightly more nucleophilic and soluble in organic solvents, which can sometimes lead to faster reaction rates, especially in less polar solvent systems.

  • Lithium Hydroxide (LiOH): While a strong base, LiOH is known for its milder and more selective hydrolysis of esters, often allowing for reactions at room temperature with high yields[3]. This can be advantageous when dealing with sensitive substrates where side reactions are a concern.

Effect of the Bromo Substituent

The presence of a bromine atom at the meta position of the phenyl ring in this compound will influence the reaction kinetics. Bromine is an electron-withdrawing group through its inductive effect. This effect will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Consequently, the rate of saponification for this compound is expected to be faster than that of the unsubstituted Methyl Phenylacetate under the same conditions. This is consistent with the principles illustrated by the Hammett equation, where electron-withdrawing substituents generally lead to an increase in the rate of saponification of aromatic esters[2][4].

Experimental Protocols

The following are generalized experimental protocols for determining the reaction kinetics of the saponification of Methyl Phenylacetate, which can be adapted for this compound.

General Procedure for Saponification Kinetic Run:
  • Preparation of Reactant Solutions:

    • Prepare a standardized solution of the chosen base (e.g., 0.1 M NaOH, KOH, or LiOH) in a suitable solvent (e.g., 70:30 ethanol:water).

    • Prepare a solution of Methyl Phenylacetate of the same concentration in the same solvent system.

  • Reaction Initiation and Monitoring:

    • Equilibrate both reactant solutions to the desired reaction temperature in a constant temperature bath.

    • To initiate the reaction, mix equal volumes of the ester and base solutions in a reaction vessel equipped with a stirrer.

    • Start a timer immediately upon mixing.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known excess of a standard acid solution (e.g., 0.05 M HCl).

  • Analysis:

    • Determine the concentration of the unreacted base in the quenched aliquots by back-titration with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

    • The concentration of the ester at each time point can be calculated from the amount of base consumed.

  • Data Analysis:

    • For a second-order reaction with equal initial concentrations of ester and base, the rate constant (k) can be determined by plotting 1/[Ester] versus time. The slope of the resulting straight line will be equal to the rate constant k.

Mandatory Visualizations

Logical Workflow for Comparative Kinetic Study

G Workflow for Comparative Kinetic Study cluster_prep Preparation cluster_reaction Kinetic Experiments cluster_analysis Data Analysis prep_ester Prepare Methyl Phenylacetate Solution run_naoh Run Saponification with NaOH prep_ester->run_naoh run_koh Run Saponification with KOH prep_ester->run_koh run_lioh Run Saponification with LiOH prep_ester->run_lioh prep_naoh Prepare NaOH Solution prep_naoh->run_naoh prep_koh Prepare KOH Solution prep_koh->run_koh prep_lioh Prepare LiOH Solution prep_lioh->run_lioh analyze_naoh Analyze NaOH Kinetics run_naoh->analyze_naoh analyze_koh Analyze KOH Kinetics run_koh->analyze_koh analyze_lioh Analyze LiOH Kinetics run_lioh->analyze_lioh compare Compare Rate Constants and Performance analyze_naoh->compare analyze_koh->compare analyze_lioh->compare

Caption: Workflow for the comparative study of reaction kinetics.

Signaling Pathway: Base-Catalyzed Ester Hydrolysis (Saponification)

G Mechanism of Base-Catalyzed Ester Hydrolysis Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base Hydroxide Ion (OH⁻) Base->Intermediate Carboxylate 2-(3-bromophenyl)acetate Intermediate->Carboxylate Collapse of Intermediate Methanol Methanol Intermediate->Methanol Leaving Group Departure

Caption: General mechanism for the saponification of an ester.

References

A Comparative Guide to Confirming the Structural Integrity of Methyl 2-(3-bromophenyl)acetate via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for Methyl 2-(3-bromophenyl)acetate against a common precursor, 3-bromophenylacetic acid. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven methodology for confirming the structural integrity of the target ester and identifying potential impurities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A standard and efficient method for acquiring the FT-IR spectrum of a liquid sample like this compound is using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer (e.g., a Bruker Tensor 27) is powered on and has been purged with dry nitrogen or air to minimize atmospheric water and CO₂ interference.[1]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample, this compound, directly onto the center of the ATR crystal.[1] Ensure the crystal surface is fully covered.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typical parameters include:

    • Spectral Range: 4000-400 cm⁻¹[2]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans are averaged to improve the signal-to-noise ratio.[2]

  • Data Processing and Cleaning: After data acquisition, clean the sample from the ATR crystal using a soft, solvent-moistened wipe. The resulting spectrum should be baseline-corrected and normalized for analysis.

Data Presentation: Characteristic FT-IR Absorption Bands

The structural confirmation of this compound relies on the presence of characteristic absorption bands for its specific functional groups and the absence of bands corresponding to potential impurities, such as the unreacted starting material, 3-bromophenylacetic acid. The table below summarizes the expected vibrational frequencies.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹) for this compoundExpected Wavenumber (cm⁻¹) for 3-bromophenylacetic acid
Aromatic C-HStretch3100-3000[3][4][5]3100-3000[3][4][5]
Aliphatic C-HStretch3000-2850[6][7]3000-2850[6][7]
Carboxylic Acid O-H Stretch (Broad) Absent 3300-2500[4][8]
Ester C=O Stretch 1750-1735[4][8][9] Absent
Carboxylic Acid C=O Stretch Absent 1730-1700[8]
Aromatic C=CIn-ring Stretch1600-1585 and 1500-1400[3][4]1600-1585 and 1500-1400[3][4]
Ester C-O Stretch 1300-1000 (multiple strong bands)[9][10] 1320-1210[4]
Aromatic C-HOut-of-plane Bend900-675[3][4]900-675[3][4]
C-Br Stretch 690-515[4][11] 690-515[4][11]

Key differentiators are highlighted in bold.

Spectral Interpretation and Comparison

A. Expected Spectrum of this compound:

The FT-IR spectrum of a pure sample should exhibit the following key features:

  • Strong Carbonyl (C=O) Stretch: A prominent, sharp absorption band in the 1750-1735 cm⁻¹ region is the most indicative peak for the ester functional group.[4][8][9]

  • Aliphatic and Aromatic C-H Stretches: A group of peaks will appear just above and below 3000 cm⁻¹. Those above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below are from the aliphatic C-H bonds of the methyl and methylene groups.[3][6][7]

  • C-O Ester Stretches: Two or more strong, distinct bands will be present in the 1300-1000 cm⁻¹ region, characteristic of the C-O stretching vibrations of the ester group.[9][10]

  • Aromatic Fingerprints: Absorptions for the aromatic C=C in-ring stretches will be visible in the 1600-1400 cm⁻¹ range.[3][4] Additionally, strong bands in the 900-675 cm⁻¹ region due to C-H out-of-plane bending can help confirm the meta-substitution pattern of the aromatic ring.[3][4]

  • C-Br Stretch: A weaker absorption is expected in the lower frequency region (690-515 cm⁻¹) corresponding to the carbon-bromine bond.[4][11]

B. Comparison with 3-bromophenylacetic acid (Potential Impurity):

The primary indicator of incomplete esterification would be the presence of unreacted 3-bromophenylacetic acid. Its spectrum would differ significantly:

  • Absence of Broad O-H Band: The most critical confirmation of purity in this compound is the complete absence of the very broad, characteristic O-H stretching band of a carboxylic acid, which spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][8]

  • Shift in Carbonyl Frequency: The C=O stretch for the carboxylic acid starting material appears at a lower wavenumber (around 1730-1700 cm⁻¹) compared to the ester product (1750-1735 cm⁻¹).[8][9] The presence of a peak or shoulder in the lower frequency range could indicate impurity.

Visualization of the Verification Workflow

The logical process for confirming the compound's structure using FT-IR is outlined in the diagram below.

FT_IR_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation & Confirmation Sample Sample Acquisition (this compound) Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Spectrum Acquire FT-IR Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction, Normalization) Acquire_Spectrum->Process_Data Identify_Peaks Identify Key Peak Frequencies (C=O, C-O, C-H, C-Br) Process_Data->Identify_Peaks Compare Compare with Reference Data & Impurity Spectra Identify_Peaks->Compare Confirmation Structural Integrity Confirmed Compare->Confirmation Match Rejection Impurity Detected / Structure Not Confirmed Compare->Rejection Mismatch

Caption: Workflow for FT-IR based structural verification.

Conclusion

FT-IR spectroscopy is a rapid and highly effective tool for confirming the structural integrity of this compound. By verifying the presence of the characteristic ester C=O stretch at ~1740 cm⁻¹ and the multiple C-O stretches between 1300-1000 cm⁻¹, and most importantly, confirming the absence of the broad O-H band from the corresponding carboxylic acid, researchers can confidently ascertain the successful synthesis and purity of the target compound. This comparative approach provides definitive, experimentally supported evidence for the compound's structure.

References

A Comparative Guide to Quantitative Analysis of Methyl 2-(3-bromophenyl)acetate: Cross-Validation of HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure product quality, consistency, and safety. Methyl 2-(3-bromophenyl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive cross-validation of three common analytical techniques for its quantitative analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document outlines detailed experimental protocols, presents a comparative summary of performance data, and offers visual workflows to assist researchers in selecting the most suitable analytical method for their specific needs. The cross-validation of these methods ensures a high degree of confidence in the analytical results, supporting robust process development and quality control.

Data Presentation: Comparison of Quantitative Analysis Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and qNMR for the quantitative analysis of this compound. The presented data is a synthesis of established performance for similar aromatic esters and serves as a comparative benchmark.

ParameterHPLC-UVGC-FIDqNMR (400 MHz)
**Linearity (R²) **> 0.999> 0.999> 0.999
Linear Range 1 - 200 µg/mL0.5 - 500 µg/mL0.5 - 50 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 2.0%< 1.5%
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.5 µg/mL~0.5 mg/mL
Specificity HighHighVery High
Analysis Time per Sample 10 - 15 minutes15 - 20 minutes5 - 10 minutes
Sample Preparation Simple DilutionSimple DilutionSimple Dilution with Internal Standard
Destructive Analysis YesYesNo

Experimental Protocols

Detailed methodologies for each of the quantitative analysis techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired linear range.

    • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 15°C/minute.

      • Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to bring the concentration of the analyte within the linear range of the method.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the sample is determined by interpolation from this curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, relying instead on an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Experimental Parameters:

    • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., Chloroform-d, CDCl₃).

    • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 value).

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the deuterated solvent to dissolve both components completely.

  • Quantification: The concentration of the analyte is calculated using the following formula:

    Purity of Analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC, GC, qNMR define_analyte->select_methods define_acceptance Define Acceptance Criteria (e.g., % Difference < 2.0%) select_methods->define_acceptance prep_samples Prepare Homogeneous Sample Batch define_acceptance->prep_samples analyze_hplc Analyze by HPLC-UV prep_samples->analyze_hplc analyze_gc Analyze by GC-FID prep_samples->analyze_gc analyze_qnmr Analyze by qNMR prep_samples->analyze_qnmr compare_results Compare Quantitative Results analyze_hplc->compare_results analyze_gc->compare_results analyze_qnmr->compare_results stat_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->stat_analysis acceptance_met Acceptance Criteria Met? stat_analysis->acceptance_met report Generate Cross-Validation Report acceptance_met->report Yes investigate Investigate Discrepancies acceptance_met->investigate No investigate->select_methods

Caption: Cross-validation workflow for quantitative methods.

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method start Select Analytical Method for This compound is_trace_analysis Trace Level Analysis? start->is_trace_analysis is_destructive Non-Destructive Analysis Required? is_trace_analysis->is_destructive No gc GC-FID (High Sensitivity) is_trace_analysis->gc Yes is_primary_method Primary Method (No Reference Standard)? is_destructive->is_primary_method No qnmr qNMR (Absolute Quantification) is_destructive->qnmr Yes hplc HPLC-UV (Robust & Versatile) is_primary_method->hplc No is_primary_method->qnmr Yes

Caption: Decision tree for analytical method selection.

Safety Operating Guide

Proper Disposal of Methyl 2-(3-bromophenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Methyl 2-(3-bromophenyl)acetate, a compound commonly used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this hazardous chemical.

Immediate Safety and Hazard Information

This compound is a halogenated organic compound that presents several health hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed, in contact with skin, or if inhaled.Acute Toxicity (Oral, Dermal, Inhalation) - Category 4Avoid ingestion, skin contact, and inhalation. Use appropriate PPE.
Causes skin irritation.Skin Irritation - Category 2Avoid contact with skin. Wash thoroughly after handling.
Causes serious eye irritation.Eye Irritation - Category 2AWear eye protection. If in eyes, rinse cautiously with water for several minutes.
May cause respiratory irritation.Specific Target Organ Toxicity (Single Exposure) - Category 3Use in a well-ventilated area or fume hood.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. This ensures that the compound is managed in compliance with all federal, state, and local regulations.

Operational Plan for Disposal:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").

    • Segregate waste containing this compound from non-halogenated organic waste and general laboratory trash. Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs.

  • Containerization:

    • Use chemically resistant containers that can be securely sealed. The original product container is often a suitable choice for waste collection.

    • Ensure containers are in good condition, free from leaks, and stored in a designated, well-ventilated hazardous waste accumulation area.

    • Do not overfill containers; leave adequate headspace for vapor expansion.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste disposal vendor to schedule a pickup.

    • Provide the vendor with an accurate inventory of the waste, including the chemical name and quantity.

For Spills:

In the event of a spill, evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a designated hazardous waste container and dispose of it as described above.

Laboratory-Scale Pre-Treatment: Alkaline Hydrolysis

For small quantities, a laboratory-scale pre-treatment step of alkaline hydrolysis can be performed to convert the volatile and hazardous ester into a less volatile carboxylate salt and methanol. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol for Alkaline Hydrolysis:

Objective: To hydrolyze this compound to sodium 3-bromophenylacetate and methanol.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

Procedure:

  • Place the this compound waste into a round-bottom flask equipped with a stir bar.

  • For each mole of the ester, add an excess of a sodium hydroxide solution (e.g., 2-3 molar equivalents). The reaction is typically performed by heating under reflux.[1][2]

  • Assemble a reflux apparatus and heat the mixture with stirring. The reaction time and temperature will depend on the concentration and volume of the reactants. Monitor the reaction for completion (e.g., by thin-layer chromatography). A typical procedure for a similar ester hydrolysis involves heating for several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The resulting solution will contain sodium 3-bromophenylacetate and methanol in an aqueous solution.

  • This hydrolyzed solution should then be collected in a properly labeled hazardous waste container for disposal. While the primary hazardous component has been transformed, the resulting solution is still considered chemical waste and must be disposed of through a licensed vendor.

Neutralization of the Resulting Carboxylic Acid (if acidified):

If the hydrolyzed solution is acidified (for example, to isolate the carboxylic acid), it will become corrosive. Prior to any potential drain disposal (which is highly discouraged for this type of waste), the acidic solution must be neutralized.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[3][4]

  • Monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding the base until the pH is in the neutral range (typically between 6 and 8).[4]

  • The neutralized solution, containing the sodium salt of the carboxylic acid, should still be collected as hazardous aqueous waste.

Disposal Workflow Diagram

DisposalWorkflow start Identify this compound Waste decision_quantity Large or Small Quantity? start->decision_quantity large_quantity Large Quantity / Bulk Disposal decision_quantity->large_quantity Large small_quantity Small Laboratory Quantity decision_quantity->small_quantity Small collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste decision_pretreat Pre-treatment Feasible? small_quantity->decision_pretreat hydrolysis Perform Alkaline Hydrolysis decision_pretreat->hydrolysis Yes decision_pretreat->collect_waste No hydrolysis->collect_waste contact_vendor Contact Certified Hazardous Waste Disposal Vendor collect_waste->contact_vendor end Proper Disposal contact_vendor->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company for specific guidance on the disposal of this chemical.

References

Personal protective equipment for handling Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-(3-bromophenyl)acetate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with a combination of: - Inner Glove: Nitrile - Outer Glove: Butyl Rubber or VitonThis compound is an aromatic ester containing a halogen. Nitrile gloves offer baseline protection and dexterity, but aromatic and halogenated hydrocarbons can degrade them. Butyl rubber and Viton provide superior resistance to these chemical classes.[1][2] Double gloving provides an additional layer of safety.
Eye Protection Chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and vapors that can cause serious eye irritation.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced.The compound can cause respiratory tract irritation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with potential spills.

Quantitative Safety Data

Quantitative exposure limits for this compound have not been established. Therefore, exposure should be minimized. As a reference, the exposure limits for the less hazardous compound, methyl acetate, are provided below. Due to the presence of bromine in this compound, it should be handled with greater caution, and exposures should be maintained well below these limits.

Occupational Exposure Limits (Reference: Methyl Acetate)

ParameterValueOrganization
Permissible Exposure Limit (PEL) 200 ppm (610 mg/m³) (8-hour TWA)OSHA
Recommended Exposure Limit (REL) 200 ppm (610 mg/m³) (10-hour TWA)NIOSH
Short-Term Exposure Limit (STEL) 250 ppm (760 mg/m³) (15-minute)NIOSH
Threshold Limit Value (TLV) 200 ppm (606 mg/m³) (8-hour TWA)ACGIH
Short-Term Exposure Limit (STEL) 250 ppm (757 mg/m³)ACGIH

Glove Compatibility and Breakthrough Time

Glove MaterialRecommendationBreakthrough Time (Similar Compounds)Permeation Rate
Butyl Rubber Highly Recommended Excellent resistance to esters and ketones.[3][4]Low
Viton Highly Recommended No permeation detected after 4 hours with chlorinated aromatic compounds.[1] Poor resistance to esters.[2][5]Very Low
Nitrile Acceptable for splash protection (double-gloved) Breakthrough times of less than 1 hour for chlorinated aromatic compounds.[1]Moderate to High

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Don all required PPE before handling the chemical.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Use spark-proof tools and explosion-proof equipment as the flammability of this specific compound is not fully characterized, and related compounds like methyl acetate are flammable.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Keep containers tightly sealed to prevent leakage and evaporation.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Experimental Protocol for a Minor Chemical Spill (less than 100 mL in a fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If safe to do so, contain the spill by creating a dike with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) around the spill.

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to minimize vapor spread.

  • Collection: Once the spill is fully absorbed, use non-sparking scoops to carefully collect the material and place it into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

  • Report: Report the incident to the laboratory supervisor.

For major spills (larger quantities, outside of a fume hood, or if you are unsure), evacuate the area immediately, close the doors, post a warning sign, and contact your institution's emergency response team.

Spill_Response_Workflow cluster_assessment Initial Response & Assessment cluster_minor_spill Minor Spill Protocol cluster_major_spill Major Spill Protocol spill Chemical Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Severity (Minor vs. Major) alert->assess ppe Don Appropriate PPE assess->ppe Minor Spill evacuate_large Evacuate Laboratory & Isolate Area assess->evacuate_large Major Spill contain Contain Spill with Absorbents ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_minor Dispose of Waste decontaminate->dispose_minor contact_emergency Contact Emergency Response Team evacuate_large->contact_emergency

Caption: Logical workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.

Step-by-Step Disposal Guidance:

  • Segregation: Never mix halogenated waste with non-halogenated waste.[6][7] Keep this compound waste separate from other waste streams.

  • Containerization:

    • Collect all liquid waste, including the pure compound and solutions, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with halogenated organic compounds.

    • Collect all solid waste, such as contaminated gloves, absorbent materials, and paper towels, in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

  • Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these safety and handling protocols, you can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.